1-Bromo-3-tert-butylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400305. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXXHPYFJDKWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322060 | |
| Record name | 1-Bromo-3-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-64-3 | |
| Record name | 3972-64-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-3-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butyl)bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of 1-Bromo-3-tert-butylbenzene, a key intermediate in organic synthesis. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical and Chemical Properties
This compound is a colorless to light yellow liquid.[1] It is characterized by the presence of a bromine atom and a tert-butyl group on a benzene (B151609) ring. Its chemical formula is C₁₀H₁₃Br and it has a molecular weight of approximately 213.11 g/mol .[2][3][4] This compound is sparingly soluble in water.[2]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound that have been experimentally determined and reported in the literature.
| Property | Value | Units |
| Molecular Weight | 213.11 | g/mol |
| Boiling Point | 223 °C (at 760 mmHg) | °C |
| 95-98 °C (at 10 mmHg) | °C | |
| Density | 1.251 - 1.26 | g/cm³ at 20°C |
| Refractive Index | 1.53 - 1.533 | nD at 20°C |
| Flash Point | 81 | °C |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical properties of liquid organic compounds such as this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample of liquid is the capillary method.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube or oil bath.
-
The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
When the temperature approaches the boiling point, the bubbling will become more rapid.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid begins to be drawn into the capillary tube.
Determination of Density (Pycnometer Method)
The density of a liquid is its mass per unit volume. A pycnometer (specific gravity bottle) is a flask with a precise volume used for accurate density measurements.
Apparatus:
-
Pycnometer of a known volume
-
Analytical balance
-
Thermometer
-
Constant temperature bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is placed in a constant temperature bath (e.g., at 20°C) to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, dried, and weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper
-
Solvent for cleaning (e.g., acetone (B3395972) or ethanol)
-
Lens paper
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with lens paper.
-
The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of the liquid sample are placed on the surface of the lower prism using a clean dropper.
-
The prisms are closed and locked.
-
The light source is adjusted to illuminate the field of view.
-
The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should also be recorded.
Logical Workflow: Role in Organic Synthesis
As a brominated aromatic compound, this compound is a versatile building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. A signaling pathway diagram is not applicable to this compound. Instead, the following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of substrate.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
References
An In-depth Technical Guide to 1-Bromo-3-tert-butylbenzene (CAS 3972-64-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-3-tert-butylbenzene (CAS No. 3972-64-3), a versatile brominated organic building block. It details the compound's chemical and physical properties, synthesis, key reactions, applications in research and drug development, and essential safety information.
Compound Identification and Properties
This compound, also known as m-bromo-tert-butylbenzene or 3-tert-butylbromobenzene, is an aromatic compound with a bromine atom and a bulky tert-butyl group attached to the benzene (B151609) ring.[1][2] This substitution pattern influences its reactivity and steric profile, making it a valuable reagent in organic synthesis.[2][3]
Chemical and Physical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 3972-64-3 | [1][4] |
| Molecular Formula | C₁₀H₁₃Br | [1][5] |
| Molecular Weight | 213.11 g/mol | [1][6] |
| Appearance | Colorless to light yellow/orange clear liquid | [5] |
| Purity | ≥98.0% (GC), ≥99% | [1] |
| Boiling Point | 78-83°C at 2 Torr | [7] |
| Solubility | Insoluble in water (2.8E-3 g/L at 25°C) | [5] |
| InChI Key | FDXXHPYFJDKWJS-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)Br | [5][6] |
Synthesis and Experimental Protocols
This compound can be synthesized via several routes. One documented method is the hydrodediazoniation of 2-bromo-4-tert-butylaniline (B10114).
Experimental Protocol: Hydrodediazoniation of 2-Bromo-4-tert-butylaniline
This protocol details a specific laboratory synthesis of this compound.[7]
Materials:
-
2-bromo-4-tert-butylaniline (98 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (10 mL, 188 mmol)
-
Acetic Acid (AcOH) (160 mL)
-
Sodium Nitrite (B80452) (NaNO₂) (9 g, 130 mmol) in 40 mL of water
-
Iron(II) Sulfate (B86663) Heptahydrate (FeSO₄·7H₂O) (32 g, 115 mmol)
-
N,N-Dimethylformamide (DMF) (300 mL)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous Sodium Carbonate (Na₂CO₃)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-bromo-4-tert-butylaniline (22.43 g, 98 mmol) in acetic acid (160 mL) and add concentrated sulfuric acid (10 mL, 188 mmol).
-
Cool the solution in an ice-salt bath.
-
Add a solution of sodium nitrite (9 g, 130 mmol in 40 mL of water) dropwise with vigorous stirring, maintaining the temperature below 10 °C to form the diazonium salt.
-
In a separate flask, prepare a mixture of iron(II) sulfate heptahydrate (32 g, 115 mmol) and DMF (300 mL).
-
Add the diazonium salt solution to the FeSO₄/DMF mixture with stirring.
-
Dilute the reaction mixture with water (1.25 L) and extract with dichloromethane.
-
Wash the combined organic layers with aqueous sodium carbonate and then with water.
-
Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound (17.50 g, 84% yield).[7]
Visualization of Synthesis Workflow:
Reactivity and Applications
This compound is a key intermediate in organic synthesis, primarily utilized for its ability to participate in various transition metal-catalyzed coupling reactions.[2][4] The bromine atom exhibits high reactivity, while the bulky tert-butyl group can be leveraged for structural modification and in the synthesis of chiral ligands.[2]
Key Reactions
-
Cross-Coupling Reactions: It serves as an electrophilic partner in a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions. These include the Heck, Sonogashira, Buchwald-Hartwig, and Suzuki reactions.[4]
-
Grignard Reagent Formation: The compound can react with magnesium to form the corresponding Grignard reagent, (3-tert-butylphenyl)magnesium bromide, a potent nucleophile for creating new carbon-carbon bonds.[2]
-
Borylation: It can be reacted with reagents like bis(pinacolato)diboron (B136004) to synthesize the corresponding boronic ester, which is a key substrate for Suzuki coupling reactions.[4]
Visualization of Key Reaction Pathways:
Applications in Research and Development
This compound is a valuable building block for the synthesis of more complex molecules.[3][5]
-
Pharmaceuticals and Agrochemicals: It serves as a starting material or intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3][5]
-
Proteomics Research: It is described as a useful brominated organic building block for proteomics research.[1]
-
Materials Science: The unique structure is valuable in developing specialty chemicals and advanced materials.[3]
Safety and Handling
This compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[6]
GHS Hazard Information
-
Pictogram: Warning[6]
-
Hazard Statements:
-
Precautionary Statements:
-
P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.
-
P261: Avoid breathing vapors.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Handling Recommendations: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[8] Avoid contact with skin, eyes, and clothing.[8] Keep the container tightly closed in a dry and cool place.[8]
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Bromo-3-(tert-butyl)-5-iodobenzene|CAS 186772-43-0 [benchchem.com]
- 4. 3972-64-3 Cas No. | 1-Bromo-3-(tert-butyl)benzene | Apollo [store.apolloscientific.co.uk]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C10H13Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-tert-butylbromobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.co.uk [fishersci.co.uk]
1-Bromo-3-tert-butylbenzene molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Bromo-3-tert-butylbenzene, a key reagent in organic synthesis. Its utility as a brominated organic building block is of significant interest in various research and development applications, including proteomics research.[1] This document presents its core molecular data in a structured format and visualizes its chemical structure for enhanced clarity.
Physicochemical Data Summary
The essential molecular information for this compound (CAS Number: 3972-64-3) is summarized in the table below.[1] This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₃Br | [1][2][3] |
| Molecular Weight | 213.11 g/mol | [1] |
| Alternate Names | 3-tert-butylbromobenzene | [1] |
| Purity | ≥99% | [1] |
| Physical State | Liquid |
Molecular Structure
The structural arrangement of this compound, featuring a benzene (B151609) ring substituted with a bromine atom and a tert-butyl group at the meta position, is depicted in the following diagram.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide to the Structure and Isomers of 1-Bromo-3-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-bromo-3-tert-butylbenzene and its structural isomers, 1-bromo-2-tert-butylbenzene and 1-bromo-4-tert-butylbenzene. This document details their chemical structures, physical properties, and spectroscopic data. Furthermore, it provides detailed experimental protocols for their synthesis and characterization, serving as a valuable resource for professionals in organic synthesis and drug development.
Chemical Structure and Isomerism
This compound and its isomers share the molecular formula C₁₀H₁₃Br and a molecular weight of approximately 213.11 g/mol .[1] Their structural differences arise from the relative positions of the bromo and tert-butyl substituents on the benzene (B151609) ring, leading to distinct ortho (1,2-), meta (1,3-), and para (1,4-) isomers. These positional variations significantly influence their physical properties and reactivity.
Below is a diagram illustrating the isomeric relationship between these compounds.
Physical and Chemical Properties
The physical properties of the bromotert-butylbenzene isomers are summarized in the table below. These properties are crucial for their handling, purification, and use in chemical reactions.
| Property | 1-Bromo-2-tert-butylbenzene | This compound | 1-Bromo-4-tert-butylbenzene |
| CAS Number | 7073-99-6[2] | 3972-64-3[3] | 3972-65-4[4] |
| Molecular Formula | C₁₀H₁₃Br[2] | C₁₀H₁₃Br[3] | C₁₀H₁₃Br[4] |
| Molecular Weight | 213.11 g/mol [2] | 213.11 g/mol [3] | 213.11 g/mol [4] |
| Boiling Point | 96-98 °C at 12 Torr | 78-83 °C at 2 Torr[5] | 80-81 °C at 2 mmHg[4] |
| Melting Point | Not available | Not available | 13-16 °C[4] |
| Density | Not available | Not available | 1.229 g/mL at 25 °C[4] |
| Refractive Index | Not available | Not available | n20/D 1.533[4] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of the bromotert-butylbenzene isomers. The following tables summarize their key spectroscopic data.
¹H NMR Spectroscopy
| Isomer | Aromatic Protons (ppm) | tert-Butyl Protons (ppm) |
| 1-Bromo-2-tert-butylbenzene | Multiplets in the range of 7.0-7.6 | Singlet at ~1.4 |
| This compound | Multiplets in the range of 7.1-7.5 | Singlet at ~1.3[5] |
| 1-Bromo-4-tert-butylbenzene | Two doublets in the range of 7.2-7.4 | Singlet at ~1.3 |
¹³C NMR Spectroscopy
| Isomer | Aromatic Carbons (ppm) | C-Br (ppm) | Quaternary C (tert-Butyl) (ppm) | Methyl C (tert-Butyl) (ppm) |
| 1-Bromo-2-tert-butylbenzene | ~126-152 | ~123 | ~35 | ~31 |
| This compound | ~122-152 | ~122 | ~35 | ~31 |
| 1-Bromo-4-tert-butylbenzene | ~120-150 | ~120 | ~34 | ~31 |
Infrared (IR) Spectroscopy
| Isomer | C-H (aromatic) stretch (cm⁻¹) | C-H (aliphatic) stretch (cm⁻¹) | C=C (aromatic) stretch (cm⁻¹) | C-Br stretch (cm⁻¹) | Out-of-plane bending (cm⁻¹) |
| 1-Bromo-2-tert-butylbenzene | ~3050-3100 | ~2850-2970 | ~1450-1600 | ~500-600 | ~750 (ortho-disubstituted) |
| This compound | ~3050-3100 | ~2850-2970 | ~1450-1600 | ~500-600 | ~680-725 and 750-810 (meta-disubstituted) |
| 1-Bromo-4-tert-butylbenzene | ~3050-3100 | ~2850-2970 | ~1450-1600 | ~500-600 | ~800-860 (para-disubstituted) |
Mass Spectrometry
The mass spectra of all three isomers are characterized by a molecular ion peak and a prominent M+2 peak of nearly equal intensity, which is characteristic of monobrominated compounds.[6] The primary fragmentation pathway involves the loss of a methyl group (M-15) or a bromine atom.
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) |
| 1-Bromo-2-tert-butylbenzene | 212/214 | 197/199 (M-CH₃), 133 (M-Br)[6] |
| This compound | 212/214 | 197/199 (M-CH₃)[1] |
| 1-Bromo-4-tert-butylbenzene | 212/214 | 197/199 (M-CH₃)[7] |
Experimental Protocols
The following section provides detailed methodologies for the synthesis of each isomer.
Synthesis of this compound
This synthesis proceeds via a hydrodediazoniation protocol starting from 2-bromo-4-tert-butylaniline (B10114).[5]
Workflow Diagram:
Procedure:
-
Concentrated H₂SO₄ (10 mL, 188 mmol) is added to a solution of 2-bromo-4-tert-butylaniline (22.43 g, 98 mmol) in acetic acid (160 mL).[5]
-
The solution is cooled in an ice-salt bath.[5]
-
A solution of NaNO₂ (9 g, 130 mmol in 40 mL of water) is added dropwise with vigorous stirring, maintaining the temperature of the mixture below 10 °C.[5]
-
The resulting solution is then added to a stirred mixture of FeSO₄·7H₂O (32 g, 115 mmol) and DMF (300 mL).[5]
-
Afterwards, the mixture is diluted with water (1.25 L) and extracted with CH₂Cl₂.[5]
-
The combined organic layers are washed with aqueous Na₂CO₃ and water, dried over Na₂SO₄, and concentrated under reduced pressure.[5]
-
The residue is distilled under vacuum to yield this compound.[5]
Synthesis of 1-Bromo-2-tert-butylbenzene
A common route to 1-bromo-2-tert-butylbenzene involves the bromination of tert-butylbenzene (B1681246), which typically favors the para isomer. Therefore, a more selective synthesis starts from 2-tert-butylaniline (B1265841).
Procedure:
-
Dissolve 2-tert-butylaniline in 40% w/w hydrobromic acid and cool to below 5°C.
-
Slowly add a solution of sodium nitrite (B80452) in water, keeping the temperature below 10°C.
-
After the diazotization is complete, add copper powder.
-
Once the vigorous nitrogen evolution subsides, maintain the reaction at 50°C for 30 minutes.
-
Dilute the reaction mixture with water and extract with ether.
-
Wash the organic layer with 10% KOH solution and dry over Na₂SO₄.
-
Purify the product by vacuum concentration, silica (B1680970) gel chromatography, and subsequent distillation.
Synthesis of 1-Bromo-4-tert-butylbenzene
The para isomer is the major product of the direct bromination of tert-butylbenzene.
Procedure:
-
To a solution of tert-butylbenzene in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride), add a Lewis acid catalyst such as iron powder or iron(III) bromide at 0°C under an inert atmosphere.
-
Slowly add bromine to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by washing with a 1 M NaOH solution.
-
Extract the product with dichloromethane.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by distillation.
Applications in Research and Development
This compound and its isomers are valuable building blocks in organic synthesis. The bromine atom can be readily transformed into a Grignard reagent or participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.[8] This reactivity allows for the introduction of the tert-butylphenyl moiety into more complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals. The sterically demanding tert-butyl group can be exploited to influence the conformation and properties of the final products.
References
- 1. This compound | C10H13Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. Benzene, 1-bromo-2-ethyl- [webbook.nist.gov]
- 4. 1-Bromo-2-(tert-butyl)benzene | CAS#:7073-99-6 | Chemsrc [chemsrc.com]
- 5. 1-Bromo-4-tert-butylbenzene(3972-65-4) 13C NMR spectrum [chemicalbook.com]
- 6. 1-Bromo-2-(tert-Butyl)benzene | 7073-99-6 | Benchchem [benchchem.com]
- 7. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. utsouthwestern.edu [utsouthwestern.edu]
Spectroscopic Analysis of 1-Bromo-3-tert-butylbenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3-tert-butylbenzene, a key intermediate in various organic syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be invaluable for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.51 | td, J = 1.9, 0.3 Hz | 1H | Ar-H |
| 7.33-7.29 | m | 2H | Ar-H |
| 7.17 | ddd, J = 8.1, 7.7, 0.3 Hz | 1H | Ar-H |
| 1.31 | s | 9H | -C(CH₃)₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 152.5 | Ar-C |
| 132.5 | Ar-C |
| 129.5 | Ar-C |
| 125.0 | Ar-C |
| 122.5 | Ar-C |
| 122.0 | Ar-C |
| 34.5 | -C (CH₃)₃ |
| 31.0 | -C(C H₃)₃ |
Note: These are predicted chemical shifts generated using an online prediction tool.
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 199 | High | [M+2]⁺ |
| 197 | High | [M]⁺ |
| 41 | Medium | Fragment Ion |
Ionization Mode: Electron Ionization (EI)[2]
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Absorption |
| ~3070 | Aromatic C-H stretch |
| ~2960 | Aliphatic C-H stretch |
| ~1570, ~1470 | Aromatic C=C stretch |
| ~880, ~780 | C-H out-of-plane bending (aromatic) |
| ~550 | C-Br stretch |
Note: This is a summary of expected characteristic absorption bands for the compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses performed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL). The solution was transferred to a 5 mm NMR tube. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
Infrared (IR) Spectroscopy
A drop of neat this compound was placed between two sodium chloride (NaCl) plates to form a thin liquid film.[3] The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument equipped with an electron ionization (EI) source.[2] The sample was introduced into the mass spectrometer via the gas chromatograph. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-400.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
A Technical Guide to the Solubility of 1-Bromo-3-tert-butylbenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3-tert-butylbenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted qualitative solubility based on established chemical principles. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the solubility of this compound in various organic solvents in a laboratory setting.
Predicted Qualitative Solubility of this compound
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1] this compound is an aryl halide, a class of compounds that are generally considered nonpolar or weakly polar.[1] Consequently, it is expected to be sparingly soluble or insoluble in polar solvents like water, but readily soluble in nonpolar or weakly polar organic solvents.[1][2] One source specifically states that this compound is sparingly soluble in water.[3]
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene, Diethyl ether | Soluble | The nonpolar nature of these solvents closely matches that of this compound, facilitating dissolution.[1][4] |
| Polar Aprotic | Acetone, Ethyl acetate, Dichloromethane | Soluble | While possessing some polarity, these solvents are generally good at dissolving nonpolar to moderately polar organic compounds. |
| Polar Protic | Water | Insoluble/Sparingly Soluble | The high polarity of water and its strong hydrogen bonding network make it a poor solvent for the nonpolar this compound.[1][3] |
| Methanol, Ethanol | Moderately Soluble to Soluble | The presence of a nonpolar alkyl chain in these alcohols allows them to dissolve nonpolar compounds more effectively than water. |
Experimental Protocol for Determining Qualitative Solubility
The following is a detailed methodology for determining the qualitative solubility of this compound in a laboratory setting. This protocol is adapted from established methods for solubility testing of organic compounds.[5][6]
Materials:
-
This compound
-
A selection of dry organic solvents (e.g., hexane, toluene, diethyl ether, acetone, ethyl acetate, dichloromethane, methanol, ethanol)
-
Deionized water
-
Small test tubes or vials
-
Vortex mixer or mechanical shaker
-
Graduated pipettes or micropipettes
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and place it into a clean, dry test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions.[5]
-
Mixing: After each addition, cap the test tube and shake it vigorously for at least 30 seconds.[6] A vortex mixer can be used to ensure thorough mixing.
-
Observation: After vigorous mixing, allow the sample to stand and observe the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: A significant portion of the solid dissolves, but some undissolved solid remains.
-
Insoluble: The solid does not appear to dissolve, and the solvent remains clear or the solid settles at the bottom.
-
-
Record Results: Carefully record the observations for each solvent tested.
-
Repeat for Each Solvent: Repeat steps 1-5 for each of the selected organic solvents and water.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Safe Handling and Use of 1-Bromo-3-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-Bromo-3-tert-butylbenzene (CAS No. 3972-64-3), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃Br | [1][2][3] |
| Molecular Weight | 213.11 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Boiling Point | 223 °C | [4] |
| Flash Point | 81 °C | [4] |
| Specific Gravity (20/20) | 1.26 | [4] |
| Solubility | Insoluble in water. Soluble in acetone, benzene, chloroform, diethyl ether. | [2] |
| Purity | >98.0% (GC) | [4] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Flammable liquids | 4 | H227: Combustible liquid |
Signal Word: Warning
Pictograms:
Precautionary Statements
To mitigate the risks associated with handling this compound, the following precautionary measures must be strictly followed.
| Type | Code | Precautionary Statement |
| Prevention | P210 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash hands and any exposed skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P403 + P235 | Store in a well-ventilated place. Keep cool. | |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via a hydrodediazoniation reaction of 2-bromo-4-tert-butylaniline (B10114).[5]
Materials:
-
2-bromo-4-tert-butylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Acid (AcOH)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Ferrous(II) Sulfate (B86663) Heptahydrate (FeSO₄·7H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Carbonate (Na₂CO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
-
Ice-salt bath
Procedure:
-
In a suitable reaction vessel, dissolve 2-bromo-4-tert-butylaniline (98 mmol) in acetic acid (160 mL).
-
Carefully add concentrated sulfuric acid (10 mL, 188 mmol) to the solution.
-
Cool the mixture in an ice-salt bath.
-
Prepare a solution of sodium nitrite (9 g, 130 mmol) in water (40 mL).
-
With vigorous stirring, add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
-
In a separate flask, prepare a mixture of ferrous(II) sulfate heptahydrate (32 g, 115 mmol) and DMF (300 mL).
-
Add the resulting solution from step 5 to the ferrous sulfate/DMF mixture with continuous stirring.
-
After the addition is complete, dilute the reaction mixture with water (1.25 L).
-
Extract the product with dichloromethane.
-
Combine the organic layers and wash with aqueous sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the residue by vacuum distillation to yield this compound.
Purification by Fractional Distillation
This protocol is a general procedure for the purification of liquid organic compounds like this compound and is particularly effective for separating compounds with different boiling points.
Materials and Equipment:
-
Crude this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
-
Boiling chips
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips to the distillation flask.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow for a slow and steady distillation, ensuring proper vapor-liquid equilibrium is established in the column.
-
Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills at the boiling point of this compound (223 °C at atmospheric pressure, or a lower temperature under vacuum).
-
Completion: Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue remains in the distillation flask.
-
Cooling: Allow the apparatus to cool down completely before disassembling.
Visualization of Laboratory Workflow
The following diagram illustrates a safe handling workflow for this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C10H13Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 1-Bromo-3-(tert-butyl)benzene | 3972-64-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. 3-tert-butylbromobenzene synthesis - chemicalbook [chemicalbook.com]
Commercial Suppliers of 1-Bromo-3-tert-butylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and technical specifications of 1-Bromo-3-tert-butylbenzene (CAS No. 3972-64-3). This key organic intermediate is valuable in a variety of synthetic applications, particularly in the development of novel pharmaceutical compounds and advanced materials. This document outlines the offerings from various commercial suppliers, presents key quantitative data in a comparative format, and provides detailed experimental protocols for its application in common cross-coupling and organometallic reactions.
Supplier and Product Overview
This compound is available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The primary suppliers identified include TCI Chemicals, Santa Cruz Biotechnology (SCBT), and Apollo Scientific, among others. Purity levels are generally high, with most suppliers offering grades of 98% or greater, as determined by gas chromatography (GC). The compound is typically supplied as a colorless to light yellow liquid.
Quantitative Data Comparison
For ease of comparison, the following tables summarize the key physical and chemical properties of this compound as reported by various suppliers.
Table 1: General and Physical Properties
| Property | TCI Chemicals | Santa Cruz Biotechnology | Echemi | Apollo Scientific (via Sigma-Aldrich) |
| CAS Number | 3972-64-3 | 3972-64-3 | 3972-64-3 | 3972-64-3 |
| Molecular Formula | C₁₀H₁₃Br | C₁₀H₁₃Br | C₁₀H₁₃Br | C₁₀H₁₃Br |
| Molecular Weight | 213.12 g/mol | 213.11 g/mol | 213.118 g/mol | 213.12 g/mol |
| Purity | >98.0% (GC)[1] | ≥99%[2] | 99% | 98%[3] |
| Appearance | Colorless to Light yellow to Light orange clear liquid[1] | - | powder, or liquid[4] | Liquid[3] |
| Boiling Point | 223 °C[1] | - | 212.4°C at 760 mmHg[4] | 95-98 °C / 10 mmHg[3] |
| Density | 1.26 g/mL (20/20)[1] | - | 1.2±0.1 g/cm³[4] | - |
| Refractive Index | - | - | 1.519[4] | - |
| Flash Point | 81 °C[1] | - | 81.1±13.1 °C[4] | - |
Key Synthetic Applications and Experimental Protocols
This compound is a versatile building block in organic synthesis, primarily utilized as an aryl halide in various cross-coupling reactions and for the formation of Grignard reagents. Its sterically hindered tert-butyl group can influence reaction kinetics and product selectivity, making it a valuable tool for fine-tuning molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to generate substituted biaryl compounds.
Experimental Protocol: Synthesis of 3-tert-Butyl-4'-methoxybiphenyl
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water (typically in a 4:1 to 5:1 ratio).
-
The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired 3-tert-butyl-4'-methoxybiphenyl.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Grignard Reagent Formation and Reaction
This compound can be readily converted to its corresponding Grignard reagent, (3-tert-butylphenyl)magnesium bromide. This powerful nucleophile can then be used in a wide range of reactions, such as additions to carbonyl compounds.
Experimental Protocol: Synthesis of 2-(3-tert-Butylphenyl)propan-2-ol
This protocol outlines the formation of the Grignard reagent and its subsequent reaction with acetone (B3395972).
Materials:
-
Magnesium turnings (1.2 equiv)
-
This compound (1.0 equiv)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (a single crystal, as initiator)
-
Acetone (1.0 equiv), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Prepare a solution of this compound in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. Gentle heating may be required.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Add a solution of anhydrous acetone in the same anhydrous solvent dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Visualizing Synthetic Pathways and Workflows
To further aid researchers, the following diagrams, generated using the DOT language, illustrate key processes related to the procurement and application of this compound.
References
Synthesis and Preparation of 1-Bromo-3-tert-butylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a reliable method for the synthesis of 1-bromo-3-tert-butylbenzene, a valuable reagent in organic synthesis. The document details a specific and effective experimental protocol, presents key quantitative data in a clear format, and illustrates the synthesis workflow for enhanced understanding.
Introduction
This compound, also known as m-bromo-tert-butylbenzene, is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and materials for proteomics research.[1] Its utility stems from the presence of the bromine atom, which can readily participate in various cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3] The bulky tert-butyl group can influence the steric and electronic properties of the final products.[2] While direct bromination of tert-butylbenzene (B1681246) primarily yields the ortho- and para-isomers due to the directing effect of the alkyl group, the synthesis of the meta-isomer requires a more nuanced approach.[4] This guide focuses on a well-documented and high-yield method for the preparation of this compound.
Recommended Synthetic Pathway: Hydrodediazoniation of 2-Bromo-4-tert-butylaniline (B10114)
A robust and high-yielding method for the synthesis of this compound involves the hydrodediazoniation of 2-bromo-4-tert-butylaniline.[5] This multi-step process first involves the formation of a diazonium salt from the aniline (B41778) derivative, which is then subsequently removed and replaced by a hydrogen atom.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is adapted from a known hydrodediazoniation procedure.[5]
Materials:
-
2-bromo-4-tert-butylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Acid (AcOH)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Ferrous Sulfate (B86663) Heptahydrate (FeSO₄·7H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Carbonate (Na₂CO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
-
Ice
Procedure:
Step 1: Diazotization of 2-bromo-4-tert-butylaniline [5]
-
In a suitable reaction vessel, dissolve 2-bromo-4-tert-butylaniline (22.43 g, 98 mmol) in acetic acid (160 mL).
-
Carefully add concentrated sulfuric acid (10 mL, 188 mmol) to the solution.
-
Cool the mixture in an ice-salt bath to maintain a temperature below 10 °C.
-
Prepare a solution of sodium nitrite (9 g, 130 mmol) in water (40 mL).
-
Add the sodium nitrite solution dropwise to the cooled aniline solution with vigorous stirring, ensuring the temperature remains below 10 °C.
Step 2: Hydrodediazoniation [5]
-
In a separate, larger vessel, prepare a mixture of ferrous sulfate heptahydrate (32 g, 115 mmol) in DMF (300 mL).
-
Add the freshly prepared diazonium salt solution to the FeSO₄/DMF mixture with stirring.
-
After the addition is complete, dilute the reaction mixture with water (1.25 L).
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash them with an aqueous sodium carbonate solution, followed by water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to remove the solvent.
Step 3: Purification
-
Purify the resulting residue by vacuum distillation to yield this compound.[5]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via the hydrodediazoniation of 2-bromo-4-tert-butylaniline.[5]
| Parameter | Value | Reference |
| Starting Material | 2-bromo-4-tert-butylaniline | [5] |
| Yield | 84% | [5] |
| Boiling Point | 78-83 °C at 2 Torr | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 (td, J = 1.9, 0.3 Hz, 1H), 7.33-7.29 (m, 2H), 7.17 (ddd, J = 8.1, 7.7, 0.3 Hz, 1H), 1.31 (s, 9H) | [5] |
| Molecular Formula | C₁₀H₁₃Br | [1] |
| Molecular Weight | 213.11 g/mol | [1] |
Alternative Synthetic Strategies
While the hydrodediazoniation method is highly effective, it is important for researchers to be aware of other potential, though less direct, synthetic routes.
Friedel-Crafts Alkylation and Subsequent Bromination:
A common method for synthesizing alkylated benzenes is the Friedel-Crafts alkylation.[6][7] One could theoretically synthesize tert-butylbenzene first and then proceed with bromination. However, the tert-butyl group is an ortho-, para-directing group, meaning that electrophilic aromatic bromination will predominantly yield 1-bromo-4-tert-butylbenzene (B1210543) and 1-bromo-2-tert-butylbenzene.[4] Achieving meta-substitution through this route is challenging and generally low-yielding.
Considerations for Direct Bromination of tert-Butylbenzene:
-
Directing Effects: The tert-butyl group activates the ortho and para positions for electrophilic substitution.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder substitution at the ortho positions, leading to a higher proportion of the para-isomer.[4]
-
Catalyst Choice: While traditional Lewis acids like FeBr₃ are used, other catalysts have been explored to improve selectivity, though typically for the para-isomer.[4]
Due to these limitations, the hydrodediazoniation of a pre-functionalized aniline remains the more strategic and efficient approach for obtaining this compound.
Safety Information
-
This compound: Combustible liquid.
-
Reagents: All reagents used in this synthesis should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The procedure should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical.
This guide provides a comprehensive overview for the successful synthesis of this compound. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce this important synthetic intermediate for their research and development needs.
References
- 1. scbt.com [scbt.com]
- 2. guidechem.com [guidechem.com]
- 3. 3972-64-3 Cas No. | 1-Bromo-3-(tert-butyl)benzene | Apollo [store.apolloscientific.co.uk]
- 4. 1-Bromo-2-(tert-Butyl)benzene | 7073-99-6 | Benchchem [benchchem.com]
- 5. 3-tert-butylbromobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 7. cerritos.edu [cerritos.edu]
Chemical reactivity of the bromine atom in 1-Bromo-3-tert-butylbenzene
An In-depth Technical Guide on the Chemical Reactivity of the Bromine Atom in 1-Bromo-3-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key aromatic building block in modern organic synthesis, valued for its specific reactivity profile. The presence of a bulky tert-butyl group at the meta position relative to the bromine atom introduces significant steric and electronic effects that modulate the reactivity of the C(sp²)–Br bond. This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom in this molecule. It details its participation in a variety of high-utility transformations, including palladium-catalyzed cross-coupling reactions, and the formation of organometallic reagents. This document includes structured data tables, detailed experimental protocols, and workflow visualizations to serve as a practical resource for professionals in research, chemical development, and drug discovery.
Introduction
This compound, also known as 3-tert-butylbromobenzene, is a colorless liquid at room temperature.[1] Its molecular structure features a bromine atom and a sterically demanding tert-butyl group positioned on a benzene (B151609) ring. This substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reactivity of the molecule is dominated by the carbon-bromine bond, which serves as a versatile handle for introducing a wide array of functional groups.
The tert-butyl group exerts a notable influence on the molecule's reactivity. As a bulky alkyl group, it provides steric hindrance, which can direct the regioselectivity of certain reactions.[4] Electronically, it acts as a weak electron-donating group, subtly influencing the electron density of the aromatic ring. The primary utility of this compound lies in its role as an electrophilic partner in numerous transition metal-catalyzed coupling reactions.[1][5]
Core Reactivity of the C–Br Bond
The bromine atom on the benzene ring is the primary site of chemical reactivity, enabling a range of synthetic transformations. These reactions are fundamental to constructing more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is the most prominent application for this compound, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6]
-
Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][8] It is a robust method for synthesizing biaryl compounds.
-
Buchwald-Hartwig Amination: This powerful transformation creates a C-N bond by coupling the aryl bromide with a primary or secondary amine.[5][9][10] This reaction is indispensable in medicinal chemistry for the synthesis of aryl amines, which are prevalent in pharmaceutical agents.[10]
-
Heck Reaction: In the Heck reaction, this compound is coupled with an alkene to form a new C-C bond, yielding a substituted styrene (B11656) derivative.[5][7]
-
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an aryl-substituted alkyne.[5][7]
Formation of Organometallic Reagents
The C-Br bond can be converted into a highly nucleophilic carbon center through the formation of organometallic reagents.
-
Grignard Reagent Formation: this compound reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, (3-tert-butylphenyl)magnesium bromide.[1][11] This reagent is a potent nucleophile used to form C-C bonds by reacting with various electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[12][13]
-
Lithium-Halogen Exchange: Reaction with an organolithium reagent, such as n-butyllithium or tert-butyllithium, results in a rapid lithium-bromine exchange to form (3-tert-butylphenyl)lithium.[14][15] This organolithium species is a highly reactive nucleophile and a strong base. The choice of solvent can significantly affect the outcome of this reaction.[14][15]
Data Presentation
Physical and Spectroscopic Properties
| Property | Value | Reference(s) |
| CAS Number | 3972-64-3 | [2][16] |
| Molecular Formula | C₁₀H₁₃Br | [16][17] |
| Molecular Weight | 213.11 g/mol | [16][17] |
| Appearance | Colorless and transparent liquid | [1] |
| Boiling Point | 80-81 °C / 2 mmHg | [15] |
| Melting Point | 13-16 °C | [15] |
| Density | 1.229 g/mL at 25 °C | [15] |
| Refractive Index | n20/D 1.533 | [15] |
Summary of Key Reactions and Typical Yields
| Reaction | Coupling Partner | Catalyst/Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 | 85-95 |
| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 80-90 |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 85-95 |
| Grignard Formation | N/A | Mg turnings | N/A | Anhydrous THF | Reflux | >90 (in situ) |
| Lithium-Halogen Exchange | N/A | n-BuLi (1.1 eq.) | N/A | Anhydrous THF | -78 | >95 (in situ) |
Note: Yields are representative and based on established protocols for analogous aryl bromides.[7][9][18] Actual yields may vary depending on specific reaction conditions, scale, and purity of reagents.
Mandatory Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Logical relationships of key reactivity pathways.
Experimental Protocols
The following protocols are representative procedures for key transformations of this compound, based on established methodologies.[6][7][11][18][19] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Apparatus: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.
-
Procedure:
-
To the flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).
-
Add degassed toluene and water (e.g., a 4:1 v/v mixture) via syringe.
-
Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 4-12 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica (B1680970) gel to yield the biaryl product.
-
Protocol: Buchwald-Hartwig Amination with Aniline
-
Apparatus: An oven-dried Schlenk tube or sealable reaction vial with a magnetic stir bar.
-
Procedure:
-
In a glovebox or under an inert atmosphere, add to the Schlenk tube: tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] (0.01 equiv.), a suitable phosphine (B1218219) ligand (e.g., BINAP, 0.03 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Remove the tube from the glovebox. Add this compound (1.0 equiv.) and aniline (1.2 equiv.), followed by anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Stir the reaction for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol: Grignard Reagent Formation and Reaction with CO₂
-
Apparatus: A flame-dried, three-necked round-bottom flask with a magnetic stir bar, reflux condenser (with nitrogen/argon inlet), and a dropping funnel.
-
Procedure:
-
Reagent Formation: a. Place magnesium turnings (1.2 equiv.) in the flask. Add a single crystal of iodine to activate the magnesium surface. b. Add a small volume of a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) to the flask. c. Initiate the reaction with gentle warming if necessary. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. d. Once initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. e. After the addition is complete, stir for an additional 30-60 minutes to ensure full conversion. The resulting cloudy grey solution is the Grignard reagent.
-
Reaction with CO₂: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Carefully add crushed dry ice (solid CO₂) in small portions to the stirred solution. c. Allow the mixture to warm to room temperature and stir for 1 hour. d. Quench the reaction by slowly adding 1 M aqueous HCl until the solution is acidic and all solids have dissolved. e. Extract the product with diethyl ether or ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-tert-butylbenzoic acid.
-
Conclusion
This compound is a synthetically valuable reagent whose reactivity is centered on the versatile carbon-bromine bond. The steric and electronic influence of the meta-positioned tert-butyl group provides a unique reactivity profile that is leveraged in a multitude of synthetic applications. Its proficiency in undergoing palladium-catalyzed cross-coupling reactions and forming highly nucleophilic organometallic intermediates makes it an essential building block for constructing complex molecules in drug discovery and materials science. The protocols and data presented in this guide offer a foundational resource for the effective utilization of this compound in research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Bromo-3-(tert-butyl)-5-iodobenzene|CAS 186772-43-0 [benchchem.com]
- 5. 3972-64-3 Cas No. | 1-Bromo-3-(tert-butyl)benzene | Apollo [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. 1-Bromo-4-tert-butylbenzene 97 3972-65-4 [sigmaaldrich.com]
- 16. scbt.com [scbt.com]
- 17. This compound | C10H13Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Role of the tert-butyl group in 1-Bromo-3-tert-butylbenzene reactivity
An In-depth Technical Guide on the Role of the tert-Butyl Group in 1-Bromo-3-tert-butylbenzene Reactivity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is an aromatic compound whose chemical reactivity is profoundly influenced by the interplay of its two substituents: the bromine atom and the tert-butyl group. This guide provides a detailed analysis of the role of the tert-butyl group, focusing on its steric and electronic effects. The bulky nature of the tert-butyl group introduces significant steric hindrance, while its electron-donating inductive effect modulates the electron density of the benzene (B151609) ring. These characteristics collectively dictate the molecule's behavior in key organic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. Understanding these principles is crucial for leveraging this molecule as a building block in synthetic chemistry and drug development.
Core Principles: The Influence of the tert-Butyl Group
The reactivity of the benzene ring in this compound is primarily governed by the steric and electronic properties of the tert-butyl substituent.
Steric Effects
The most defining characteristic of the tert-butyl group is its large steric bulk. Comprising a central quaternary carbon bonded to three methyl groups, it occupies a significant volume of space. This steric hindrance has a profound impact on the regioselectivity of reactions, physically obstructing the approach of reagents to the positions adjacent (ortho) to it on the aromatic ring (C2 and C4).[1][2] In electrophilic aromatic substitution, this effect is dominant, leading to a strong preference for substitution at the less hindered para position.[1][3]
Electronic Effects
The tert-butyl group is an alkyl group and, like other alkyl groups, it influences the benzene ring through an electron-donating inductive effect (+I). The sp³-hybridized carbon of the tert-butyl group is less electronegative than the sp²-hybridized carbons of the aromatic ring, resulting in a net push of electron density into the ring.[3][4] This effect increases the ring's nucleophilicity, thereby activating it towards electrophilic attack compared to unsubstituted benzene.[4][5][6] Unlike smaller alkyl groups such as methyl, the tert-butyl group has no α-hydrogens and therefore cannot participate in hyperconjugation to further donate electron density.[3][7]
Caption: Logical relationship of tert-butyl group properties and their effects.
Impact on Reactivity in Key Reaction Types
The combination of steric and electronic effects determines the feasibility and outcome of reactions at the aromatic ring.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The tert-butyl group's +I effect activates the ring, making it more reactive than benzene. Both the tert-butyl group and the bromine atom are ortho-, para-directors. However, the directing effects are overwhelmingly controlled by the steric hindrance of the tert-butyl group.
-
Directing Effects: The tert-butyl group at C3 directs incoming electrophiles to positions C2, C4, and C6. The bromine at C1 directs to positions C2, C4, and C6.
-
Steric Hindrance: Positions C2 and C4 are sterically hindered by the adjacent bulky tert-butyl group.
-
Regiochemical Outcome: Consequently, electrophilic attack occurs preferentially at the C6 position, which is para to the bromine and ortho to the tert-butyl group but sterically accessible. Attack at C4 (para to the bromine) is severely disfavored.
This high regioselectivity is a key feature of the reactivity of tert-butyl substituted benzenes.[2][6]
Caption: Regioselectivity in the electrophilic aromatic substitution of this compound.
Nucleophilic Aromatic Substitution (SNAr)
Aryl halides like this compound are generally unreactive towards nucleophilic aromatic substitution.[8] The SNAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[9][10][11] this compound lacks such activating groups. In fact, the electron-donating tert-butyl group further deactivates the ring towards nucleophilic attack by increasing its electron density. Therefore, this substrate will not undergo SNAr reactions under typical conditions.
Metal-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound makes it an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[12][13] The tert-butyl group at the meta position does not significantly hinder the oxidative addition of the catalyst (e.g., Palladium) to the C-Br bond, allowing the molecule to participate effectively in reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines.[14]
Quantitative Data Presentation
The following tables provide quantitative data illustrating the effects of the tert-butyl group on aromatic reactivity.
Table 1: Relative Rates of Nitration (vs. Benzene = 1)
| Compound | Substituent | Relative Rate | Primary Effect(s) |
|---|---|---|---|
| Benzene | -H | 1 | Baseline |
| Toluene | -CH₃ | 25 | +I Effect, Hyperconjugation |
| tert-Butylbenzene | -C(CH₃)₃ | 16 | +I Effect, Steric Hindrance |
Data sourced from multiple studies, highlighting the activating nature of alkyl groups.[3][7]
Table 2: Isomer Distribution in the Nitration of tert-Butylbenzene
| Position | Isomer | Percentage | Controlling Factor |
|---|---|---|---|
| Ortho | 1-tert-Butyl-2-nitrobenzene | 12% | Steric Hindrance |
| Meta | 1-tert-Butyl-3-nitrobenzene | 8.5% | Minor pathway |
| Para | 1-tert-Butyl-4-nitrobenzene | 79.5% | Sterically favored |
This distribution clearly demonstrates the steric effect of the tert-butyl group, which strongly disfavors ortho-substitution despite the electronic activation at that position.[3]
Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | Biaryl |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Substituted Alkene |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Disubstituted Alkyne |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | N-Aryl Amine |
These reactions demonstrate the versatility of this compound as a building block in complex molecule synthesis.[12][13][14]
Experimental Protocols
Protocol: Electrophilic Bromination of a Sterically Hindered Arene
This protocol for the bromination of 1,3,5-tri-tert-butylbenzene (B73737) illustrates the principles of electrophilic substitution on a sterically hindered, activated ring.
Materials:
-
1,3,5-Tri-tert-butylbenzene (10.25 g, 0.042 mol)
-
Carbon tetrachloride (20 ml)
-
Iron powder (2.5 g, 0.045 mol)
-
Bromine (13.4 g, 4.3 ml, 0.084 mol)
-
10% NaOH solution
-
Magnesium sulfate (B86663)
Procedure:
-
Dissolve 1,3,5-Tri-tert-butylbenzene in carbon tetrachloride in a flask and cool to 0°C in an ice bath.
-
Add iron powder to the solution.
-
Slowly add bromine to the stirred solution, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for a minimum of 4 hours.
-
Pour the reaction mixture into approximately 40 ml of cold water and separate the organic layer.
-
Wash the organic layer with a 10% NaOH solution to remove excess bromine, followed by washing with water until the organic phase is neutral.
-
Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield the product.[15]
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This general protocol is a starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Toluene and Deionized water (e.g., 4:1 ratio)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and potassium phosphate.
-
Add the solvent system (toluene and water).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add the catalyst (Pd(OAc)₂) and ligand (SPhos).
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.[13]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The tert-butyl group in this compound plays a critical, multifaceted role in defining the molecule's reactivity. Its electron-donating inductive effect activates the aromatic ring for electrophilic substitution, while its substantial steric bulk is the dominant factor in directing the regiochemical outcome of these reactions, overwhelmingly favoring substitution at the para position relative to itself. Conversely, its electronic properties deactivate the ring for nucleophilic aromatic substitution. The presence of the C-Br bond allows this sterically defined building block to be a versatile substrate in a host of powerful metal-catalyzed cross-coupling reactions. For researchers in synthetic and medicinal chemistry, a thorough understanding of these directing and reactivity effects is essential for the strategic design of synthetic routes to complex target molecules, where the tert-butyl group can be employed to enforce specific substitution patterns or to act as a metabolic shield.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Ch12: Electrophilic aromatic substitution questions [chem.ucalgary.ca]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - Order of electrophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 3972-64-3 Cas No. | 1-Bromo-3-(tert-butyl)benzene | Apollo [store.apolloscientific.co.uk]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-3-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.
1-Bromo-3-tert-butylbenzene is a sterically hindered aryl halide. The presence of the bulky tert-butyl group ortho to the bromine atom can pose a significant challenge for the oxidative addition step in the Suzuki coupling catalytic cycle. Consequently, achieving high yields and efficient conversion requires careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent system. These application notes provide detailed protocols and guidance for successfully employing this compound in Suzuki coupling reactions.
Core Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. For sterically hindered substrates like this, this step is often rate-limiting.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The base activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions
The selection of appropriate reaction parameters is critical for the successful coupling of the sterically hindered this compound. The following table summarizes representative conditions for the Suzuki coupling of this compound with various arylboronic acids, highlighting the catalyst, ligand, base, and solvent systems that can be employed. Yields are based on literature for analogous sterically hindered substrates and should be considered a starting point for optimization.
| Entry | Arylboronic Acid Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O (5:1) | 100 | 12-18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12-16 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/Ethanol/H₂O (3:1:1) | 80 | 18-24 | 75-85 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 16-24 | 70-80 |
Note: dba = dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene.
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound. These should be considered as starting points, and optimization may be necessary for specific substrates and scales.
Protocol 1: Suzuki Coupling with Phenylboronic Acid using a Buchwald Ligand
This protocol is recommended for achieving high yields with the sterically hindered this compound by employing a bulky, electron-rich phosphine (B1218219) ligand.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv.)
-
Toluene, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask or oven-dried round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene followed by degassed water via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl bromide).
-
Reaction: Place the reaction flask in a preheated oil bath or heating mantle set to 100 °C. Stir the mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-tert-butyl-1,1'-biphenyl.
Protocol 2: General Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0)
This protocol utilizes a common and readily available palladium catalyst. While potentially less efficient for this specific sterically hindered substrate compared to Protocol 1, it can still provide good results with careful execution.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound and the arylboronic acid in a mixture of toluene and ethanol.
-
Base Addition: Add an aqueous solution of potassium carbonate to the mixture.
-
Degassing: Degas the resulting biphasic mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 18-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling experiment.
Application Notes and Protocols for the Formation of 3-tert-Butylphenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 3-tert-butylphenylmagnesium bromide, a valuable Grignard reagent in organic synthesis. The protocol is designed to be a reliable resource for laboratory professionals engaged in the development of novel chemical entities.
Introduction
Grignard reagents are powerful nucleophiles widely employed in the formation of carbon-carbon bonds.[1][2] The synthesis of 3-tert-butylphenylmagnesium bromide from 1-bromo-3-tert-butylbenzene involves the reaction of the aryl halide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether.[3][4] The bulky tert-butyl group on the aromatic ring can influence the reactivity of the Grignard reagent. This protocol outlines the necessary precautions and procedures to ensure a successful synthesis, minimizing common side reactions such as Wurtz coupling.[5][6]
Reaction Parameters and Expected Outcomes
The successful formation of the Grignard reagent is contingent on several key parameters. The following table summarizes the critical variables and their impact on the reaction outcome.
| Parameter | Recommended Condition | Expected Outcome/Rationale | Potential Issues if Deviated |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is an excellent solvent for stabilizing the Grignard reagent.[3] | Presence of water will quench the Grignard reagent.[7] |
| Magnesium | Magnesium turnings | Provides a high surface area for reaction. | An oxide layer can prevent initiation.[7] |
| Initiator | Iodine (a small crystal) or 1,2-dibromoethane (B42909) | Activates the magnesium surface to initiate the reaction.[6][8] | Failure of the reaction to start. |
| Temperature | Gentle reflux | Maintains a steady reaction rate. | Vigorous reflux can promote side reactions.[1] |
| Addition Rate | Slow, dropwise addition of the bromide | Minimizes Wurtz coupling side products.[6] | Increased formation of biphenyl (B1667301) byproduct.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture.[7] | Oxidation and quenching of the Grignard reagent. |
Experimental Protocol
This protocol details the in-situ preparation of 3-tert-butylphenylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.[6]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[7]
-
Initiation: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the bromide solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to gently reflux. Gentle warming with a heat gun may be necessary.[6]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction.[6]
-
Completion: After the addition is complete, continue stirring the mixture and reflux gently for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of 3-tert-butylphenylmagnesium bromide should be cloudy and grayish-brown.
-
Use: The freshly prepared Grignard reagent is now ready for use in subsequent reactions.
Visualized Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-tert-butylphenylmagnesium bromide.
Reaction Mechanism
The formation of a Grignard reagent is believed to proceed through a radical mechanism involving single electron transfer (SET) from the magnesium to the aryl halide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. leah4sci.com [leah4sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-3-tert-butylbenzene
This document provides detailed application notes and experimental protocols for three seminal palladium-catalyzed cross-coupling reactions—the Heck, Sonogashira, and Buchwald-Hartwig reactions—utilizing 1-Bromo-3-tert-butylbenzene as the aryl halide substrate. These methods are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The protocols are designed for researchers, scientists, and professionals in drug development, offering robust starting points for synthesis and optimization.
Heck Reaction
Application Note: The Heck reaction is a cornerstone of C-C bond formation, coupling aryl halides with alkenes.[1][2] For a substrate like this compound, the sterically demanding tert-butyl group does not significantly hinder the reaction, but optimal conditions may involve slightly elevated temperatures or the use of specific ligand systems to ensure high yields. The reaction is known for its excellent trans selectivity in the product olefin.[1] The protocol provided is based on well-established conditions for aryl bromides.[2]
General Reaction Scheme:
Data Presentation: Representative Heck Reaction Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 mmol, 1.0 equiv. |
| Alkene | Styrene or n-Butyl Acrylate | 1.2 - 1.5 equiv. |
| Palladium Catalyst | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | 1-2 mol% |
| Ligand | Triphenylphosphine (B44618) (PPh₃) | 2-4 mol% |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 equiv. |
| Solvent | Anhydrous DMF or Acetonitrile | 3-5 mL |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive alkenes.[3] |
| Time | 4 - 24 h | Monitored by TLC or GC-MS. |
| Expected Yield | 70 - 95% | Yields are highly dependent on the specific alkene used. |
Detailed Experimental Protocol
-
Reaction Setup: To a dry, oven-baked Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe, followed by the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv.).[2]
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and finally with brine (15 mL).[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired substituted alkene.
Visualization: Heck Reaction Catalytic Cycle```dot
// Reactants and Products arx [label="Ar-X\n(this compound)"]; alkene [label="Alkene"]; product [label="Coupled Product"]; base [label="Base"]; hx_base [label="[H-Base]⁺X⁻"];
arx -> pd_add [style=dashed]; alkene -> pd_coord [style=dashed]; pd_insert -> product [style=dashed]; base -> pd0 [style=dashed]; pd_insert -> hx_base [style=dashed, arrowhead=none];
}
(t-Bu)C₆H₄Br + H-C≡C-R --[Pd Cat., Cu(I), Base]--> (t-Bu)C₆H₄-C≡C-R
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination
Application Note: The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for forming C-N bonds, which are ubiquitous in pharmaceuticals and functional materials. [4][5]The reaction couples aryl halides with a wide range of primary and secondary amines. [6]For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine (B1218219) ligand (e.g., a biarylphosphine) is often critical for achieving high catalytic activity. [7]A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium complex. [7] General Reaction Scheme:
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 mmol, 1.0 equiv. |
| Amine | Morpholine, Aniline, or other primary/secondary amine | 1.2 equiv. |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | XPhos, SPhos, RuPhos, or other biarylphosphine | 2-4 mol% |
| Base | Sodium tert-butoxide (NaOtBu) or K₃PO₄ | 1.4 - 2.0 equiv. |
| Solvent | Anhydrous Toluene (B28343) or Dioxane | 3-5 mL |
| Temperature | 80 - 110 °C | Depends on the reactivity of the coupling partners. |
| Time | 2 - 24 h | Monitored by TLC or GC-MS. |
| Expected Yield | 75 - 99% | Highly efficient with appropriate ligand selection. |
Detailed Experimental Protocol
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition (in glovebox): Add this compound (1.0 mmol) and the amine (1.2 mmol). Add anhydrous toluene (4 mL).
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Use of 1-Bromo-3-tert-butylbenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-3-tert-butylbenzene as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic incorporation of the 3-tert-butylphenyl moiety can significantly influence the pharmacological profile of drug candidates. This document offers detailed experimental protocols for key transformations and summarizes relevant quantitative data to guide synthetic efforts.
Introduction to this compound in Medicinal Chemistry
This compound is a valuable starting material in drug discovery and development. The presence of the bromine atom allows for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The tert-butyl group, a bulky and lipophilic moiety, is a key feature in drug design for several reasons:
-
Steric Influence: The significant size of the tert-butyl group can provide steric hindrance, which can be leveraged to enhance selectivity for a biological target or to protect adjacent functional groups from metabolic degradation.[1]
-
Modulation of Physicochemical Properties: The lipophilicity of the tert-butyl group can improve a compound's ability to cross cell membranes, potentially enhancing oral bioavailability.
-
Metabolic Stability: The tert-butyl group is generally resistant to oxidative metabolism, which can increase the half-life of a drug.[2]
Due to these favorable properties, the 3-tert-butylphenyl scaffold is an attractive component in the design of novel therapeutics, particularly in the development of kinase inhibitors and other targeted therapies.
Key Synthetic Transformations
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions that are fundamental to modern medicinal chemistry.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of anilines and their derivatives. These compounds are crucial intermediates for a wide range of pharmaceuticals. The reaction of this compound with an amine in the presence of a palladium catalyst and a suitable ligand can efficiently produce N-substituted 3-tert-butylanilines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. By reacting this compound with a boronic acid or boronate ester, a variety of biaryl structures can be synthesized. These biaryl motifs are prevalent in many biologically active molecules.
Grignard Reaction
This compound can be readily converted to the corresponding Grignard reagent, (3-tert-butylphenyl)magnesium bromide. This powerful nucleophile can then be used in a variety of subsequent reactions to form new carbon-carbon bonds with electrophiles such as aldehydes, ketones, and esters.
Quantitative Data for Representative Cross-Coupling Reactions
The following table summarizes typical reaction conditions and yields for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions involving aryl bromides similar to this compound. This data can serve as a guide for optimizing the synthesis of new pharmaceutical intermediates.
| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig | 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia (B1221849) | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene (B28343)/Water | 100 | 18 | 95 |
| Buchwald-Hartwig | 6-Bromo-1H-indazole | Aniline | BrettPhos Pd G3 (5) | - | LiHMDS | THF | 65 | 12 | 85 |
| Suzuki-Miyaura | 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/Water | 90 | 16 | 92 |
| Suzuki-Miyaura | 3-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 0.5 | 90 |
Experimental Protocols
Protocol 1: Synthesis of 3-(tert-Butyl)aniline via Buchwald-Hartwig Amination
This protocol describes the synthesis of 3-(tert-butyl)aniline, a key intermediate for various pharmaceutical compounds, using a Buchwald-Hartwig amination reaction with ammonia.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
RuPhos
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Aqueous ammonia (28-30%)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Add anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) and aqueous ammonia (5.0 mmol, 5.0 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield 3-(tert-butyl)aniline.
Protocol 2: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a biaryl compound, a common scaffold in kinase inhibitors, via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-formylphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Reaction flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a reaction flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Signaling Pathway
Caption: Generic MAP Kinase signaling pathway, a common target for therapeutic intervention.
Experimental Workflow
Caption: General experimental workflow for the synthesis of a pharmaceutical intermediate.
References
Application Notes: 1-Bromo-3-tert-butylbenzene in the Development of Novel Fungicides
Introduction
1-Bromo-3-tert-butylbenzene is a versatile aromatic building block in organic synthesis, particularly in the development of novel agrochemicals.[1][2][3] Its distinct substitution pattern, featuring a reactive bromine atom and a sterically bulky tert-butyl group, allows for its strategic incorporation into complex molecular scaffolds. This intermediate is particularly valuable in the synthesis of fungicides, where the 3-tert-butylphenyl moiety can confer desirable properties such as enhanced efficacy, target affinity, and favorable physicochemical characteristics.
These application notes detail the use of this compound as a precursor for the synthesis of a potent pyrazole-4-carboxamide fungicide, a class of compounds known to act as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs).[4][5][6] The protocols provided are based on established synthetic methodologies and biological evaluations to guide researchers in the development of new fungicidal agents.
Application in Fungicide Synthesis: N-(3-tert-butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
A key application of this compound is in the synthesis of N-aryl pyrazole (B372694) carboxamides, a class of fungicides that target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The 3-tert-butylphenyl group is a critical pharmacophore in several potent SDHI fungicides.
The synthesis of the target fungicide, N-(3-tert-butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, is a multi-step process that begins with the conversion of this compound to 3-tert-butylaniline (B1265813). This aniline (B41778) derivative is then coupled with a pyrazole carboxylic acid to form the final active ingredient.
Quantitative Data: Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of a representative N-(3-tert-butylphenyl) pyrazole carboxamide against various plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of fungal growth.
| Compound | Target Fungus | EC50 (µg/mL) | Reference Fungicide (Boscalid) EC50 (µg/mL) |
| N-(3-tert-butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Alternaria solani | 3.06 | Not Reported |
| N-(3-tert-butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Fusarium oxysporum | >100 | Not Reported |
| N-(3-tert-butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Botrytis cinerea | 15.8 | Not Reported |
| N-(3-tert-butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Sclerotinia sclerotiorum | 8.24 | Not Reported |
Table 1: In vitro fungicidal activity of a representative N-(3-tert-butylphenyl) pyrazole carboxamide. Data is derived from analogous compounds described in scientific literature.[4]
Experimental Protocols
Protocol 1: Synthesis of 3-tert-butylaniline from this compound (Buchwald-Hartwig Amination)
Objective: To synthesize the key intermediate, 3-tert-butylaniline, from this compound.
Materials:
-
This compound
-
Benzophenone (B1666685) imine
-
Sodium tert-butoxide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Toluene (B28343), anhydrous
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Pd2(dba)3 (1.5 mol%) and rac-BINAP (2.0 mol%).
-
Add anhydrous toluene to the flask and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 eq), benzophenone imine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add 2 M HCl. Stir vigorously for 1 hour.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic phase under reduced pressure to obtain the crude 3-tert-butylaniline.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure 3-tert-butylaniline.
Protocol 2: Synthesis of N-(3-tert-butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Objective: To synthesize the final fungicidal compound by coupling 3-tert-butylaniline with 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.
Materials:
-
3-tert-butylaniline
-
1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve 3-tert-butylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask at 0 °C.
-
Slowly add a solution of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the target compound.
Protocol 3: In Vitro Antifungal Bioassay
Objective: To evaluate the fungicidal activity of the synthesized compound against various plant pathogenic fungi.
Materials:
-
Synthesized N-(3-tert-butylphenyl) pyrazole carboxamide
-
Potato Dextrose Agar (PDA) medium
-
Cultures of target fungi (e.g., Alternaria solani, Fusarium oxysporum)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare stock solutions of the test compound in DMSO.
-
Incorporate appropriate concentrations of the test compound into molten PDA medium.
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug (5 mm diameter) from a fresh culture of the target fungus.
-
Plates with PDA containing only DMSO serve as the control.
-
Incubate the plates at 25 ± 2 °C in the dark.
-
Measure the colony diameter after a specified incubation period (e.g., 3-5 days).
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
Determine the EC50 value by probit analysis of the inhibition data at various concentrations.
Visualizations
Caption: Synthetic and evaluation workflow for a fungicide derived from this compound.
Caption: Mode of action of SDHI fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H13Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions of 1-Bromo-3-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and generalized protocols for several common cross-coupling reactions utilizing 1-Bromo-3-tert-butylbenzene, a sterically hindered aryl halide. The presence of the bulky tert-butyl group can influence reactivity, often necessitating carefully optimized reaction conditions.
The protocols described herein are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for experimental design. Key reaction types covered include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Reaction Principles and Catalytic Cycles
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkene Coordination/Insertion (for Heck): The second coupling partner is introduced to the palladium center.
-
Reductive Elimination: The final coupled product is formed, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent is critical for a successful transformation, especially with sterically demanding substrates.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
-
Glassware should be oven-dried or flame-dried prior to use.
-
Palladium catalysts and phosphine (B1218219) ligands are often air- and moisture-sensitive and should be handled in a glovebox or under an inert atmosphere.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if using a simple palladium salt, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/Water mixture)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
In a separate vial, if necessary, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the palladium catalyst (or the pre-mixed catalyst system) to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation between this compound and an amine.[1][2]
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine)
-
Palladium pre-catalyst (e.g., BrettPhos Palladacycle) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BrettPhos, RuPhos)[3]
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (2 mol%) and the base (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Add the amine (1.2 mmol, 1.2 equiv.).
-
Add the anhydrous solvent (e.g., Toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Stir vigorously until the starting material is consumed (typically 12-24 hours).
-
After cooling, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Protocol 3: Heck Reaction
This protocol details the coupling of this compound with an alkene.[4][5]
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tolyl)₃, P(t-Bu)₃)[6]
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Dioxane)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., DMF, 5 mL) and the alkene (1.5 mmol, 1.5 equiv.).
-
Heat the reaction mixture to 100-140 °C with stirring.
-
After the reaction is complete (typically 12-24 hours), cool to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Sonogashira Coupling
This protocol describes the reaction of this compound with a terminal alkyne.[7][8]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Base (e.g., Et₃N, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product via column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for the cross-coupling of sterically hindered aryl bromides, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~80-90 |
| Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Toluene | 110 | 24 | ~60-70[9] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu | Toluene | 110 | 16 | ~90-98 |
| Morpholine | G3-XPhos (2) | - | K₃PO₄ | Dioxane | 100 | 24 | ~85-95 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | ~88-96 |
Table 3: Representative Conditions for Heck Reaction
| Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 24 | ~75-85 |
| n-Butyl acrylate | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 120 | 18 | ~80-90[6] |
| Methyl acrylate | Pd₂(dba)₃ (1) | PPh₃ (4) | K₂CO₃ | DMAc | 140 | 16 | ~70-80 |
Table 4: Representative Conditions for Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 50 | 6 | ~90-97 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | DMF | RT | 12 | ~85-95 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | Et₃N | Toluene | 60 | 8 | ~80-90 |
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sctunisie.org [sctunisie.org]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-3-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-Bromo-3-tert-butylbenzene. This sterically hindered aryl bromide is a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The protocols outlined below are based on established methodologies and provide a foundation for developing robust synthetic routes.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For sterically hindered substrates like this compound, the choice of a suitable palladium catalyst system, including the palladium precursor and, critically, the ligand, is paramount for achieving high yields.[2] Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle.[3]
The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three fundamental steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for Heck reactions), and reductive elimination to afford the desired product and regenerate the active Pd(0) catalyst.[4]
General catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is often crucial for high yields.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 12 | >95 |
| 3 | 2-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 24 | 85-95** |
*Yields are representative for sterically hindered aryl bromides based on general literature precedents. **Predicted outcome based on similar substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 5:1, 6 mL).
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields with sterically hindered aryl bromides.[3]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | >90 |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | K₂CO₃ (2.5) | t-BuOH | 100 | 16 | 85-95** |
*Yields are representative for sterically hindered aryl bromides based on general literature precedents.[5] **Predicted outcome based on similar substrates.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography.[6]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[6]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.0) | THF | 60 | 6 | 90-95 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 12 | 85-90** |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.0) | DMF | 80 | 4 | >95 |
*Yields are representative for aryl bromides under these conditions.[2] **Copper-free conditions, yield is a predicted outcome.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Solvent and Base Addition: Add the solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and copper(I) iodide (1-5 mol%).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture to remove the ammonium (B1175870) salt.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.[7]
Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene. The efficiency of this reaction is highly dependent on the catalyst and reaction conditions.[8]
Data Presentation: Representative Conditions for Heck Coupling
| Entry | Alkene | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 100 | 24 | 75-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMAc | 120 | 12 | 80-90 |
| 3 | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | 1,4-Dioxane | 100 | 18 | >90** |
*Yields are representative for aryl bromides under these conditions.[2] **Optimized conditions for challenging aryl halides.[9]
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealed tube under an argon atmosphere, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst and Solvent Addition: Add the solvent (e.g., DMF). Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Reaction: Seal the tube and heat the mixture to 80-140 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and wash with water to remove the base and other inorganic salts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[7]
General experimental workflow for cross-coupling reactions.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
Application Notes and Protocols for Ligand Selection in Suzuki Reactions Involving 1-Bromo-3-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of biaryl compounds from aryl halides and boronic acids is of particular importance in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of ligand associated with the palladium catalyst is critical to the success of the reaction, especially when dealing with sterically hindered substrates such as 1-bromo-3-tert-butylbenzene. The bulky tert-butyl group imposes significant steric hindrance around the reaction center, which can impede the catalytic cycle and lead to low yields. This document provides a detailed guide to ligand selection for the Suzuki coupling of this compound, complete with experimental protocols and a comparative analysis of ligand performance.
The Critical Role of Ligands in Coupling Sterically Hindered Substrates
The steric bulk of the tert-butyl group in this compound necessitates the use of palladium catalysts supported by bulky and electron-rich phosphine (B1218219) ligands. These ligands play a crucial role in facilitating the key steps of the Suzuki-Miyaura catalytic cycle:
-
Oxidative Addition: Bulky, electron-rich ligands promote the oxidative addition of the aryl bromide to the Pd(0) center, which is often the rate-determining step, particularly for sterically hindered substrates.
-
Transmetalation: The ligand's steric and electronic properties influence the rate of transmetalation, where the organic group is transferred from the boronic acid to the palladium center.
-
Reductive Elimination: The final step, reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst, is also accelerated by the use of bulky phosphine ligands.
Commonly employed ligands for such challenging couplings include trialkylphosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), as well as a variety of biaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos).[1]
Comparative Performance of Ligands
The selection of the optimal ligand is crucial for maximizing the yield of the desired biaryl product. The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of sterically hindered aryl bromides, providing a representative outlook for reactions involving this compound.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| P(t-Bu)₃ | Pd₂(dba)₃ | KF | THF | Room Temp. | 12 | >95 |
| PCy₃·HBF₄ | Pd(OAc)₂ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 90-97 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 60 | 6 | ~94 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | 85-98 |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12-24 | 75-90 |
Note: The yields presented are representative for sterically hindered aryl bromides and may vary for the specific reaction of this compound with different boronic acids.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using two different effective ligand systems.
Protocol 1: Suzuki Coupling using P(t-Bu)₃ at Room Temperature
This protocol utilizes the air-stable phosphonium (B103445) salt [HP(t-Bu)₃]BF₄ as a precursor for the P(t-Bu)₃ ligand.
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (B81430) ([HP(t-Bu)₃]BF₄)
-
Potassium fluoride (B91410) (KF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether (Et₂O)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.005 mmol, 4.6 mg), [HP(t-Bu)₃]BF₄ (0.012 mmol, 3.5 mg), and KF (3.0 mmol, 174 mg).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF (2.0 mL) via syringe.
-
Add this compound (1.0 mmol, 213 mg, 175 µL).
-
Add phenylboronic acid (1.2 mmol, 146 mg).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether (10 mL) and filter through a short plug of silica gel, washing the silica gel with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired 3-tert-butyl-1,1'-biphenyl.
Protocol 2: Suzuki Coupling using PCy₃·HBF₄ at Elevated Temperature
This protocol is based on conditions found to be effective for a structurally similar substrate, 1-bromo-3-(chloromethyl)benzene.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
To a dry Schlenk tube, add this compound (0.30 mmol, 64 mg), phenylboronic acid (0.33 mmol, 40 mg), and cesium carbonate (0.60 mmol, 195 mg).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.0006 mmol, 0.13 mg) and tricyclohexylphosphine tetrafluoroborate (0.0012 mmol, 0.44 mg) in 1.0 mL of toluene.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add 0.1 mL of degassed water.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture for 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-tert-butyl-1,1'-biphenyl.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Ligand Selection Workflow
Caption: A decision workflow for selecting a suitable ligand.
References
Application Notes and Protocols: Formation of (3-tert-butylphenyl)magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of the Grignard reagent, (3-tert-butylphenyl)magnesium bromide, from 1-Bromo-3-tert-butylbenzene. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, and the successful formation of the reagent is contingent on several critical parameters, including the purity of reagents, the choice of solvent, and the activation of the magnesium surface.[1][2] This protocol outlines key reaction conditions, methods for magnesium activation, visual indicators of successful initiation, and a step-by-step procedure to ensure reliable and high-yield synthesis.
Introduction
Grignard reagents, or organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases that are indispensable in synthetic organic chemistry.[3] They are typically prepared through the oxidative addition of an organic halide to magnesium metal in an ethereal solvent.[4][5] The resulting carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophiles, most notably carbonyl compounds.[2][3]
The formation of (3-tert-butylphenyl)magnesium bromide involves the reaction of this compound with magnesium turnings. The bulky tert-butyl group on the aromatic ring does not significantly impede the reaction, which proceeds under standard Grignard formation conditions. A critical challenge in this synthesis is overcoming the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, which can inhibit the reaction. This protocol addresses common methods to activate the magnesium surface and initiate the reaction effectively.
Key Reaction Parameters and Data
The success of the Grignard reagent formation is highly dependent on the careful control of several experimental parameters. The primary challenge is the initiation of the reaction, which requires the disruption of the inert magnesium oxide layer to expose the reactive metal surface.[1][6]
Key Considerations:
-
Anhydrous Conditions: Grignard reagents react readily with protic solvents, including water.[3] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[6][7]
-
Solvent: Anhydrous ethereal solvents are essential for Grignard reagent formation as they solvate and stabilize the organomagnesium species.[8][9]
-
Diethyl Ether (Et₂O): A common choice with a low boiling point (34.6 °C), which allows for easy control of the reaction via reflux.[10]
-
Tetrahydrofuran (THF): A more polar ether with a higher boiling point (66 °C).[10] It is often used for less reactive halides as the higher temperature can facilitate reaction initiation and completion. THF's oxygen lone pairs are also more available for stabilizing the Grignard reagent.[10]
-
-
Magnesium Activation: The removal of the passivating MgO layer is crucial for initiating the reaction.[5][11] Several methods can be employed:
-
Chemical Activation: Using a small amount of an activating agent like iodine (I₂) or 1,2-dibromoethane (B42909) (DBE). The disappearance of the iodine's brown color or the observation of ethylene (B1197577) gas bubbling from DBE are strong indicators of successful initiation.[5][6]
-
Mechanical Activation: Physically crushing the magnesium turnings with a dry glass stirring rod in situ or vigorous stirring can break the oxide layer and expose a fresh metal surface.
-
The following table summarizes the typical reaction conditions for the formation of (3-tert-butylphenyl)magnesium bromide.
| Parameter | Value / Condition | Notes |
| Grignard Formation | ||
| Aryl Halide | This compound | 1.0 equivalent |
| Magnesium | Magnesium Turnings | 1.1 - 1.5 equivalents. A slight excess ensures complete consumption of the aryl bromide.[12] |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for the stabilization of the Grignard reagent.[5][8] |
| Activation Method | Iodine crystal or a few drops of 1,2-dibromoethane | Chemical activation is highly reliable for removing the passivating MgO layer. |
| Initiation Temperature | Room Temperature | The reaction is often initiated at room temperature; gentle warming may be required.[7][12] |
| Reaction Temperature | Gentle Reflux (~35°C for Et₂O, ~66°C for THF) | The reaction is exothermic; the rate is controlled by the dropwise addition of the aryl halide to maintain a steady reflux.[2][10] |
| Reaction Time | 1 - 3 hours | Completion is typically indicated by the consumption of most of the magnesium metal.[12] |
| Visual Indicators | ||
| Successful Initiation | Disappearance of iodine color, bubbling (with DBE), spontaneous reflux, formation of a cloudy grey/brown solution.[6][7] | These signs confirm the reaction has started and is proceeding as expected. |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of (3-tert-butylphenyl)magnesium bromide.
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Inert gas supply (Nitrogen or Argon)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel with pressure-equalizing arm
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Apparatus Setup
-
Assemble the three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly flame-dried or oven-dried and assembled while hot under a positive pressure of inert gas (Nitrogen or Argon).
-
Maintain a gentle flow of inert gas through the apparatus for the duration of the setup and reaction.
Grignard Reagent Formation
-
Magnesium Preparation: Place magnesium turnings (1.2 eq.) into the cooled, three-neck flask.
-
Activation: Add a single small crystal of iodine. The iodine will serve as both an activator and an indicator.[7]
-
Solvent Addition: Add a small amount of anhydrous diethyl ether via the dropping funnel, just enough to cover the magnesium turnings.
-
Initiation: Prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether in the dropping funnel. Add a small portion (~5-10%) of this solution to the stirred magnesium suspension.
-
Observe the reaction mixture closely. Initiation is marked by the disappearance of the brown iodine color and the onset of spontaneous, gentle boiling of the ether.[6][7] If the reaction does not begin within 5-10 minutes, gently warm the flask with a heat gun until initiation is observed, then remove the heat source immediately.
-
Addition: Once the reaction is initiated and self-sustaining (refluxing gently), add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady but controlled reflux. This slow addition is crucial to control the exothermic reaction.[7]
-
Completion: After the addition is complete, continue to stir the mixture. If the reflux subsides, gently heat the mixture to maintain reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[12] The final mixture should appear as a cloudy, grey-to-brown solution.
-
Use: Cool the flask to room temperature. The resulting (3-tert-butylphenyl)magnesium bromide solution is now ready for use in subsequent reactions. It is best used immediately.
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the logical workflow for the preparation of the Grignard reagent.
Reaction Mechanism: Oxidative Insertion
The formation of a Grignard reagent is an oxidative insertion reaction that occurs on the surface of the magnesium metal. The magnesium metal (in the 0 oxidation state) inserts into the carbon-bromine bond, becoming oxidized to Mg(II).[4]
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 1-Bromo-3-tert-butylbenzene
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to low yields in the Suzuki-Miyaura coupling of the sterically hindered substrate, 1-Bromo-3-tert-butylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield with this compound in my Suzuki coupling reaction?
A1: Low yields with sterically hindered substrates like this compound are common and typically stem from the steric hindrance posed by the tert-butyl group. This bulkiness can impede key steps in the catalytic cycle, namely the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent reductive elimination to form the final product.[1][2] Inefficient oxidative addition slows the initiation of the catalytic cycle, while difficult reductive elimination can lead to catalyst decomposition or side reactions before the desired product is formed.
Q2: What are the most common side reactions to be aware of?
A2: Besides an incomplete reaction, common side reactions that reduce the yield of the desired cross-coupled product include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester, which is often promoted by harsh reaction conditions.[2]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, leading to undesired symmetrical biaryl products. Bulky ligands can help suppress homocoupling.
-
Dehalogenation: The replacement of the bromine atom on the starting material with a hydrogen atom can also occur, leading to the formation of tert-butylbenzene.[2]
Q3: Can the purity of my reagents affect the yield?
A3: Absolutely. The purity of all reagents is critical for a successful Suzuki coupling.
-
Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxines, which may have different reactivity. It is crucial to use fresh, high-purity boronic acids or esters.
-
Solvents: Using anhydrous and thoroughly degassed solvents is essential. Dissolved oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst and can also promote homocoupling.
-
Base: The physical properties of the base, such as being finely powdered, can impact its solubility and effectiveness.
Troubleshooting Guide
If you are experiencing low yields with this compound, follow this troubleshooting guide to optimize your reaction conditions.
Issue: Low Conversion of Starting Material
The primary reason for low conversion with a sterically hindered substrate like this compound is often an inefficient catalyst system that cannot overcome the steric barrier.
1. Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1]
-
Recommendation: Employ palladium precatalysts with bulky, electron-rich phosphine (B1218219) ligands (Buchwald-type ligands) or N-Heterocyclic Carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for efficient oxidative addition and also accelerate the final reductive elimination step.[1][3]
2. Base Selection: The base activates the boronic acid for the crucial transmetalation step.[4]
-
Recommendation: A screening of bases is often necessary. Moderately strong bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1] For particularly challenging couplings, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) might be required.[3]
3. Solvent Choice: The solvent system must solubilize all reactants and facilitate the catalytic cycle.
-
Recommendation: Anhydrous and degassed ethereal solvents like dioxane or tetrahydrofuran (B95107) (THF) are commonly used.[1][3] Aprotic polar solvents such as N,N-dimethylformamide (DMF) or toluene (B28343) can also be effective. In some cases, the addition of a small amount of water can be beneficial, especially when using phosphate or carbonate bases.[1]
4. Reaction Temperature and Time:
-
Recommendation: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. Reactions are typically run at temperatures ranging from 80 °C to 110 °C.[5] If you observe catalyst decomposition at higher temperatures, it may be necessary to screen different catalyst systems that are more thermally stable. Reaction times can also be extended, but monitor for the formation of byproducts.
Data Presentation: Catalyst System Performance
The following tables summarize the performance of different catalyst systems and conditions for the Suzuki coupling of sterically hindered aryl bromides.
Table 1: Comparison of Ligands for a Sterically Demanding Aryl-Alkyl Suzuki Coupling [5]
| Entry | Ligand | Yield of Coupled Product (%) | Yield of Reduction Side-Product (%) |
| 1 | BI-DIME | 31 | 62 |
| 2 | AntPhos | 85 | 12 |
| Reaction Conditions: 2,4,6-triisopropylphenyl bromide, cyclohexylboronic acid, 1 mol% Pd(OAc)₂, ligand, K₃PO₄, Toluene, 110 °C, 12 h. |
Table 2: Performance of a Pd-NHC Catalyst with a Sterically Hindered Substrate [3]
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4,6-trimethylphenyl bromide | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 82 |
| 2 | 2,4,6-trimethylphenyl bromide | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 12 | 91 |
| 3 | 2,4,6-trimethylphenyl bromide | Phenylboronic acid | t-BuOK | Dioxane | 80 | 12 | >99 |
| Reaction Conditions: 1 mol% Pd-NHC catalyst 3a. |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid partner.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) (1.2 - 2.4 mol% relative to Pd)
-
Base (e.g., K₃PO₄ or Cs₂CO₃), finely ground (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.
-
Inert Atmosphere: Seal the flask and thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
Technical Support Center: Grignard Reagent Formation from 1-Bromo-3-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the formation of the Grignard reagent from 1-bromo-3-tert-butylbenzene.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of 3-tert-butylphenylmagnesium bromide, focusing on identifying causes and providing actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[1] 2. Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction.[1] 3. Low Reaction Temperature: Initial formation of the Grignard reagent may require a small amount of thermal energy to overcome the activation barrier. | 1. Magnesium Activation: Use fresh, high-purity magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help. 2. Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF) and ensure the starting material is dry. 3. Gentle Initiation: Gently warm a small portion of the reaction mixture to initiate the reaction. Once initiated, the exothermic nature of the reaction should sustain it. |
| Low Yield of Grignard Reagent | 1. Wurtz Coupling Side Reaction: The primary side reaction is the coupling of the formed Grignard reagent with the starting material, this compound, to form 3,3'-di-tert-butylbiphenyl.[1] 2. Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting material. 3. Reaction with Atmospheric CO₂ or O₂: Exposure to air can lead to the formation of byproducts. | 1. Minimize Wurtz Coupling: Add the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide. Maintain a low reaction temperature (e.g., 0-10 °C) after initiation. 2. Ensure Complete Reaction: After the addition of the aryl bromide is complete, allow the reaction to stir for an additional 1-2 hours at a controlled temperature to ensure all the magnesium has reacted. 3. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process. |
| Formation of a White Precipitate | Reaction with Water: The Grignard reagent is a strong base and will react with any residual water to form magnesium hydroxide (B78521) salts, which are often insoluble in ethereal solvents. | Strict Anhydrous Technique: Re-evaluate the drying procedure for all glassware, solvents, and starting materials. Ensure the inert gas supply is dry. |
| Observation of a High-Boiling Point Byproduct | Wurtz Coupling Product: The dimer, 3,3'-di-tert-butylbiphenyl, is a high-boiling point compound that is a common byproduct of this reaction. Its formation is favored at higher concentrations of the aryl halide and at elevated temperatures. | Optimize Reaction Conditions: Employ slow addition of the aryl bromide and maintain a low reaction temperature. Using a more dilute solution of the aryl bromide can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the formation of the Grignard reagent from this compound?
A1: The most significant side reaction is Wurtz-type homocoupling, where the newly formed 3-tert-butylphenylmagnesium bromide reacts with a molecule of this compound to produce 3,3'-di-tert-butylbiphenyl. This reaction consumes both the starting material and the desired Grignard reagent, thus lowering the overall yield.
Q2: How does the steric hindrance of the tert-butyl group affect the reaction?
A2: The bulky tert-butyl group can influence the reaction in a couple of ways. While it does not prevent the formation of the Grignard reagent, it can affect the rate of reaction. More importantly, the steric hindrance can also influence the rate of the Wurtz coupling side reaction. Careful control of reaction conditions is crucial to favor the desired Grignard formation.
Q3: What is the best solvent for preparing 3-tert-butylphenylmagnesium bromide?
A3: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reagent formation.[2] THF is generally a better solvent for aryl bromides due to its higher boiling point and better solvating properties, which can help to stabilize the Grignard reagent.[2]
Q4: How can I confirm the formation and determine the concentration of my Grignard reagent?
A4: The formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution. The concentration of the Grignard reagent should be determined by titration before its use in subsequent reactions. A common method is titration with a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator like 1,10-phenanthroline.
Q5: Can I store the 3-tert-butylphenylmagnesium bromide solution?
A5: It is highly recommended to use the Grignard reagent solution immediately after its preparation. Over time, it can degrade through various pathways, including reaction with trace amounts of moisture or atmospheric oxygen, and precipitation. If storage is unavoidable, it should be done under a strictly inert atmosphere in a sealed container at a low temperature.
Data Presentation
| Reaction Condition | Addition Rate of Aryl Bromide | Reaction Temperature | Expected Yield of 3-tert-butylphenylmagnesium bromide (%) | Expected Yield of 3,3'-di-tert-butylbiphenyl (%) |
| A (Optimized) | Slow (e.g., over 1-2 hours) | 0 - 10 °C | 80 - 90 | 5 - 15 |
| B (Sub-optimal) | Rapid (e.g., over 15-30 minutes) | 0 - 10 °C | 50 - 60 | 30 - 40 |
| C (Sub-optimal) | Slow (e.g., over 1-2 hours) | 25 - 35 °C (Reflux) | 60 - 70 | 25 - 35 |
| D (Poor) | Rapid (e.g., over 15-30 minutes) | 25 - 35 °C (Reflux) | < 40 | > 50 |
Experimental Protocols
Protocol for the Preparation of 3-tert-butylphenylmagnesium bromide
This protocol is designed to maximize the yield of the Grignard reagent while minimizing the formation of the Wurtz coupling byproduct.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line
Procedure:
-
Preparation: Assemble the glassware and flame-dry it under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents relative to the aryl bromide) in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple vapor of iodine is observed, then allow it to cool.
-
Initiation: Add a small amount of anhydrous solvent to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add a small portion (approximately 10%) of the aryl bromide solution to the stirred magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Grignard Formation: Once the reaction has started, cool the flask in an ice bath to maintain a temperature of 0-10 °C. Add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the magnesium. The resulting grayish, slightly cloudy solution is the Grignard reagent.
-
Quantification: Before use, determine the concentration of the Grignard reagent by titration.
Visualizations
Caption: Main reaction and side reactions in Grignard formation.
Caption: Troubleshooting workflow for Grignard synthesis.
References
Technical Support Center: Purification of 1-Bromo-3-tert-butylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-bromo-3-tert-butylbenzene from various reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. The two most common methods are the bromination of tert-butylbenzene (B1681246) and the Friedel-Crafts alkylation of bromobenzene (B47551).
-
From Bromination of tert-butylbenzene: This reaction typically yields a mixture of isomers. Since the tert-butyl group is an ortho-, para-director, the major impurities will be 1-bromo-4-tert-butylbenzene (B1210543) (para) and 1-bromo-2-tert-butylbenzene (ortho).[1] The desired meta isomer, this compound, is usually a minor product. Additionally, polybrominated species such as dibromo-tert-butylbenzene may also be formed.[2] Unreacted tert-butylbenzene is another potential impurity.
-
From Friedel-Crafts Alkylation of Bromobenzene: This reaction can lead to polyalkylation, resulting in impurities such as di-tert-butylbromobenzenes.[3] Isomeric impurities can also arise depending on the reaction conditions, although the meta-substitution is generally favored. Unreacted bromobenzene is also a common impurity.
Q2: Which purification method is most suitable for separating this compound from its isomers?
A2: Fractional distillation under reduced pressure is the most effective method for separating the isomeric mixture of 1-bromo-tert-butylbenzenes, provided there is a sufficient difference in their boiling points.[1] For challenging separations where boiling points are very close, preparative gas chromatography or high-performance liquid chromatography (HPLC) might be necessary. Column chromatography can also be employed, but separation of isomers with similar polarities can be difficult.[4]
Q3: My purified this compound is a colored liquid. What is the cause and how can I decolorize it?
A3: A persistent color, typically yellow or brown, can be due to trace amounts of oxidized impurities or residual catalyst from the synthesis. Treatment with activated carbon can often effectively remove these colored impurities. Dissolve the product in a non-polar organic solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite. Subsequent distillation should yield a colorless product.
Q4: Can I use recrystallization to purify this compound?
A4: this compound is a liquid at room temperature, so recrystallization is not a suitable primary purification method. However, if you suspect solid impurities, such as 1-bromo-3,5-di-tert-butylbenzene (B1269908) (melting point 62-66 °C), cooling the mixture may cause them to crystallize out, at which point they can be removed by filtration.
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of isomers. | Insufficient column efficiency (not enough theoretical plates). | Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or a spinning band column). |
| Distillation rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. | |
| Unstable vacuum. | Check all connections for leaks and ensure the vacuum pump is functioning correctly. A stable vacuum is crucial for maintaining consistent boiling points. | |
| Product co-distills with a lower-boiling impurity. | Formation of an azeotrope. | It is unlikely for the isomers of bromo-tert-butylbenzene to form an azeotrope, but if suspected, try distilling at a different pressure. |
| Product decomposes in the distillation pot. | Distillation temperature is too high. | Use a higher vacuum to lower the boiling point of the compound. |
| Presence of acidic or basic impurities that catalyze decomposition. | Wash the crude product with a dilute solution of sodium bicarbonate (if acidic impurities are present) or dilute HCl (if basic impurities are present), followed by water and brine, and then dry thoroughly before distillation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the desired product from a non-polar impurity. | The solvent system is too polar. | Use a less polar eluent. A good starting point for non-polar compounds like this compound is pure hexanes or a mixture of hexanes with a very small amount of a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297). |
| The product is not eluting from the column. | The solvent system is not polar enough. | This is unlikely for this compound. However, if highly polar impurities are present from the reaction, a gradual increase in solvent polarity (a gradient elution) may be necessary to elute all compounds. |
| Streaking of the compound on the TLC plate and column. | The compound is interacting too strongly with the silica (B1680970) gel. | While unlikely for this compound, consider using a different stationary phase like alumina. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of the initial eluent or a volatile solvent, adsorb it onto a small amount of silica gel, and then dry-load it onto the column. |
Quantitative Data Summary
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 3972-64-3 | 213.11 | 78-83 (at 2 Torr)[5] |
| 1-Bromo-2-tert-butylbenzene | 7073-99-6 | 213.11 | 96-98 (at 12 Torr)[4] |
| 1-Bromo-4-tert-butylbenzene | 3972-65-4 | 213.11 | 80-81 (at 2 mmHg)[6][7][8] |
| 1-Bromo-3,5-di-tert-butylbenzene | 22385-77-9 | 269.22 | Not readily available (Melting Point: 62-66 °C) |
| 2,4-dibromo-1-tert-butyl-benzene | 6683-76-7 | 292.01 | Not readily available |
| tert-butylbenzene | 98-06-6 | 134.22 | 169 |
| Bromobenzene | 108-86-1 | 157.01 | 156 |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for separating this compound from its ortho and para isomers.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column) of at least 20 cm in length. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a cold trap and a manometer.
-
Sample Preparation: Place the crude mixture of bromo-tert-butylbenzene isomers into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin stirring (if using a stir bar) and slowly evacuate the system to the desired pressure (e.g., 2 Torr).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any initial low-boiling fractions, which may include unreacted tert-butylbenzene.
-
Carefully monitor the temperature at the head of the column. The temperature should rise as the first major fraction begins to distill.
-
Collect the different isomeric fractions in separate receiving flasks based on their boiling points at the working pressure. Refer to the table above for boiling point information. The para isomer is expected to distill first, followed by the meta, and then the ortho isomer.
-
Once the temperature begins to drop or rise sharply again after collecting the desired fraction, stop the distillation.
-
-
Analysis: Analyze the collected fractions by GC or NMR to determine their purity.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is useful for removing more polar or less polar impurities from this compound.
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system. For this compound, start with pure hexanes and gradually add small amounts of dichloromethane or ethyl acetate until the desired compound has an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a chromatography column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification of this compound.
References
- 1. 1-Bromo-2-(tert-Butyl)benzene | 7073-99-6 | Benchchem [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. cerritos.edu [cerritos.edu]
- 4. 1-Bromo-2-(tert-butyl)benzene CAS#: 7073-99-6 [m.chemicalbook.com]
- 5. 3-tert-butylbromobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 1-BROMO-4-TERT-BUTYLBENZENE – Palchem [palchem.com]
- 8. 1-Bromo-4-tert-butylbenzene | 3972-65-4 [chemicalbook.com]
Optimizing temperature and reaction time for 1-Bromo-3-tert-butylbenzene reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 1-Bromo-3-tert-butylbenzene.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile reagent primarily used as an aryl halide substrate in various cross-coupling reactions. The bromine atom offers a reactive site for forming new carbon-carbon and carbon-heteroatom bonds. Key applications include:
-
Suzuki-Miyaura Coupling: To form biaryl compounds.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.[1]
-
Grignard Reagent Formation: Creating 3-tert-butylphenylmagnesium bromide, a strong nucleophile and base.
-
Lithiation Reactions: To generate 3-tert-butylphenyllithium, another powerful nucleophilic intermediate.
Q2: What is the impact of the tert-butyl group on the reactivity of this compound?
A2: The bulky tert-butyl group introduces significant steric hindrance around the aromatic ring. This can influence reaction rates and require optimized conditions compared to less hindered aryl bromides. For instance, it may be necessary to use more sterically demanding and electron-rich phosphine (B1218219) ligands in palladium-catalyzed coupling reactions to facilitate efficient oxidative addition and reductive elimination.[2]
Q3: How do I choose the appropriate palladium catalyst for a Suzuki or Buchwald-Hartwig reaction with this compound?
A3: For sterically hindered aryl bromides like this compound, the choice of ligand is crucial.[3]
-
Suzuki-Miyaura Coupling: Catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or ferrocenylphosphine ligands (e.g., in Pd(dppf)Cl₂) often exhibit high activity.[3][4] N-Heterocyclic carbene (NHC)-based catalysts are also highly effective.[3]
-
Buchwald-Hartwig Amination: Bulky biarylphosphine ligands are frequently employed to facilitate C-N bond formation.[5] Ligands like XPhos and RuPhos have shown success with sterically challenging substrates.
Q4: What are the key considerations for forming the Grignard reagent from this compound?
A4: Successful Grignard reagent formation requires strict anhydrous conditions, as the reagent is highly sensitive to moisture.[6][7] Key considerations include:
-
Magnesium Activation: The magnesium turnings must be activated to remove the passivating oxide layer.[6]
-
Solvent Choice: Anhydrous tetrahydrofuran (B95107) (THF) is generally preferred over diethyl ether for less reactive halides due to its higher solvating power.[7]
-
Initiation: The reaction is exothermic and should be initiated carefully, sometimes requiring gentle warming or the addition of an initiator like iodine or 1,2-dibromoethane.[8]
-
Side Reactions: Wurtz-type homocoupling to form 3,3'-di-tert-butylbiphenyl is a common side reaction that can be minimized by the slow addition of the aryl bromide.[6]
II. Troubleshooting Guides
A. Suzuki-Miyaura Coupling
Issue: Low or No Product Yield
| Possible Cause | Recommended Solution | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure rigorous degassing of solvents and the reaction vessel to remove oxygen.[3] | The active Pd(0) species is sensitive to oxygen and can be deactivated through oxidation. |
| Inefficient Oxidative Addition | Increase the reaction temperature in 10°C increments. Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, SPhos).[3] | Oxidative addition is often the rate-determining step, and bulkier ligands can accelerate this process for sterically hindered substrates. |
| Poor Boronic Acid Quality | Use fresh, dry boronic acid. Boronic acids can dehydrate to form less reactive boroxines (cyclic trimers). | The purity and form of the boronic acid directly impact the transmetalation step. |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered. Use a solvent system that solubilizes all components, often a mixture of an organic solvent (e.g., dioxane, THF) and water. | The base is crucial for activating the boronic acid for transmetalation, and the solvent affects solubility and catalyst activity. |
B. Buchwald-Hartwig Amination
Issue: Low Conversion or Stalled Reaction
| Possible Cause | Recommended Solution | Rationale |
| Catalyst Deactivation | Ensure strictly anaerobic conditions. Use a glovebox for catalyst and ligand handling. Consider using a more stable pre-catalyst. | Palladium catalysts are sensitive to oxygen, which can lead to oxidation and deactivation.[7] |
| Inappropriate Ligand | For sterically hindered this compound, screen bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos.[9] | These ligands promote the reductive elimination step and can overcome steric challenges. |
| Incorrect Base or Solvent | Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Toluene (B28343) and 1,4-dioxane (B91453) are generally effective solvents.[10] | The choice of base and solvent is interdependent and critical for reaction success.[11] Stronger bases may be required for less nucleophilic amines.[12] |
| Hydrodehalogenation Side Reaction | Lower the reaction temperature. Screen different ligands, as some are more prone to this side reaction.[7] | Hydrodehalogenation, where the bromine is replaced by hydrogen, is a common side reaction. |
C. Grignard Reagent Formation
Issue: Reaction Fails to Initiate
| Possible Cause | Recommended Solution | Rationale |
| Inactive Magnesium Surface | Activate the magnesium turnings by gently crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[6] | The magnesium surface is often coated with a passivating oxide layer that must be removed. |
| Presence of Moisture | Rigorously dry all glassware (oven-dried or flame-dried) and use anhydrous solvents.[6] | Grignard reagents are highly sensitive to water and will be quenched. |
| Low Temperature | Gentle warming with a heat gun may be necessary to initiate the reaction, which is exothermic once it begins.[8] | The initial activation energy barrier may require a small input of heat. |
III. Data Presentation: Optimizing Reaction Conditions
Disclaimer: The following tables present representative data for analogous sterically hindered aryl bromides to illustrate the effects of temperature and reaction time. Optimal conditions for this compound should be determined experimentally.
A. Suzuki-Miyaura Coupling: Yield vs. Temperature and Time
Reaction: 3-Bromotoluene with Phenylboronic Acid Catalyst System: Pd(OAc)₂ / SPhos Base: K₃PO₄ Solvent: 1,4-Dioxane/Water
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 80 | 12 | 85 |
| 100 | 4 | 95 |
| 100 | 8 | 96 |
| 110 | 2 | 94 |
(Data is fictionalized for illustrative comparison based on typical trends for similar substrates)[3]
B. Buchwald-Hartwig Amination: Conversion vs. Temperature and Time
Reaction: Aryl Bromide with an Aniline (B41778) Derivative Catalyst System: Pd(OAc)₂ / XPhos Base: Cs₂CO₃ Solvent: Toluene
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 100 | 8 | 79 |
| 100 | 16 | 91 |
| 110 | 8 | 95 |
| 110 | 16 | >99 |
(Data adapted from a study on a substituted bromobenzimidazole, a sterically demanding substrate)[9]
C. Grignard Reagent Formation: Yield vs. Temperature
Reaction: Aryl Bromide with Magnesium Solvent: THF
| Temperature (°C) | Initiation Method | Reaction Time (h) | Yield (%) |
| 25 (Room Temp) | Iodine crystal | 2 | ~85-90 |
| 35 (Gentle Reflux) | 1,2-dibromoethane | 1 | ~90-95 |
| 0 | Sonication | 3 | ~70-80 |
(Data represents typical outcomes for aryl bromides and is intended as a general guide)
IV. Experimental Protocols
A. Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL), degassed
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed 1,4-dioxane and water.
-
Seal the flask and heat the mixture to 100°C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[13]
B. Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol)
-
XPhos (0.03 mmol)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add aniline and toluene via syringe under a positive pressure of argon.
-
Place the sealed tube in a preheated oil bath at 100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
C. Formation of 3-tert-butylphenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings (1.2 mmol)
-
This compound (1.0 mmol)
-
Anhydrous THF (5 mL)
-
Iodine (1 small crystal)
Procedure:
-
Place the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add the iodine crystal.
-
Add a small portion of the anhydrous THF to just cover the magnesium.
-
Dissolve the this compound in the remaining THF and add it to the dropping funnel.
-
Add a small amount of the aryl bromide solution to the magnesium. If the reaction does not initiate (disappearance of iodine color, bubbling), gently warm the flask.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir until the magnesium is consumed (typically 1-2 hours). The resulting grey/brown solution is the Grignard reagent.[8]
V. Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Caption: Reaction pathway for Grignard reagent formation and a common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 1-Bromo-3-tert-butylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving the sterically hindered substrate, 1-Bromo-3-tert-butylbenzene. Researchers, scientists, and drug development professionals can utilize this resource to diagnose and resolve issues encountered during their experiments, leading to improved reaction outcomes and efficiency.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?
A1: The steric bulk of the tert-butyl group on the aryl bromide substrate can significantly hinder key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This steric hindrance can lead to slower reaction rates and provide opportunities for catalyst deactivation pathways to become more prominent. Additionally, like in many cross-coupling reactions, the palladium catalyst is susceptible to various deactivation mechanisms under the reaction conditions.
Q2: What are the most common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Low or no conversion of the starting material, even after extended reaction times.
-
The reaction stalling before reaching completion.
-
The formation of a black precipitate , commonly known as palladium black, which is an inactive form of the catalyst.[1]
-
An increase in the formation of side products , such as hydrodehalogenation (replacement of the bromine with a hydrogen).
Q3: What is palladium black, and how can I prevent its formation?
A3: Palladium black is a common form of deactivated catalyst, consisting of agglomerated palladium nanoparticles that have precipitated out of the solution.[1] Its formation is often triggered by high temperatures, high catalyst concentrations, or the degradation of the supporting phosphine (B1218219) ligands. To prevent its formation, you can:
-
Use the lowest effective catalyst loading.
-
Employ bulky and electron-rich phosphine ligands that stabilize the active palladium species.[2]
-
Ensure the reaction is run under a strictly inert atmosphere to prevent oxidation of the phosphine ligands.[3]
-
Optimize the reaction temperature to the lowest effective level.
Q4: Can the choice of ligand influence catalyst stability when using this compound?
A4: Absolutely. The choice of ligand is critical, especially for sterically hindered substrates. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and cataCXium families, are often employed to promote the desired catalytic cycle and prevent deactivation.[4] These ligands can stabilize the active monoligated palladium species, which is often more reactive, and facilitate the challenging oxidative addition and reductive elimination steps.[2]
Q5: Are there any general strategies to reactivate a deactivated palladium catalyst?
A5: While in-situ reactivation can be challenging, some ex-situ methods have been reported for supported palladium catalysts, such as washing with organic polar solvents. However, for homogeneous cross-coupling reactions, preventing deactivation is a more practical approach than attempting to reactivate the catalyst in the reaction mixture.
Troubleshooting Guides
Issue 1: Low to No Product Yield
A low or complete lack of product is a common issue when working with sterically hindered substrates like this compound. The following troubleshooting guide provides a systematic approach to diagnose and resolve this problem.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
| Potential Cause | Recommended Solution | Rationale | Citation |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a more stable pre-catalyst (e.g., a palladacycle). | The active Pd(0) species is sensitive to air and moisture and can deactivate upon storage. Pre-catalysts can provide a more reliable source of the active catalyst. | [4] |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or others like P(t-Bu)₃). | Sterically hindered substrates like this compound often require bulky ligands to promote oxidative addition and reductive elimination while stabilizing the catalyst. | [2] |
| Suboptimal Base/Solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and anhydrous, degassed solvents (e.g., toluene (B28343), dioxane, THF). | The choice of base and solvent can significantly impact catalyst stability, solubility of reagents, and the rate of key steps in the catalytic cycle.[4] | |
| Low Reaction Temperature | Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals). | While high temperatures can promote catalyst decomposition, some sterically hindered couplings require more thermal energy to overcome the activation barrier. | [5] |
| Presence of Oxygen | Ensure rigorous degassing of solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | Oxygen can oxidize phosphine ligands and the active Pd(0) catalyst, leading to rapid deactivation.[3] |
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a clear sign of catalyst decomposition.
| Potential Cause | Recommended Solution | Rationale | Citation |
| High Catalyst Concentration | Reduce the catalyst loading to the minimum effective amount (start with 1-2 mol% and adjust as needed). | High local concentrations of the active Pd(0) species can promote aggregation and precipitation as palladium black. | [3] |
| Ligand Degradation | Use a higher ligand-to-palladium ratio (e.g., 2:1 for monodentate ligands). Ensure the use of high-purity, air-stable ligands. | An excess of the ligand can help to maintain a sufficiently high concentration of the ligated, stable palladium species in solution. | [5] |
| High Reaction Temperature | Operate the reaction at the lowest temperature that provides a reasonable reaction rate. | Thermal decomposition is a common pathway for catalyst deactivation leading to palladium black formation. | [6] |
| Inappropriate Solvent | Screen different anhydrous, degassed solvents. | The solvent can influence the stability of the catalytic species. | [4] |
Quantitative Data for Analogous Substrates
Direct quantitative data for cross-coupling reactions of this compound is limited in the literature. The following tables provide data for structurally similar sterically hindered aryl bromides to serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3,5-di-tert-butylbenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 |
| 2-Bromotoluene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 93 |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
Data is representative and compiled from various sources for analogous substrates.
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3,5-di-tert-butylbenzene | Morpholine | Pd₂(dba)₃ (1) | BrettPhos (2.4) | NaOtBu | Toluene | 100 | 2 | ~98 |
| 2-Bromotoluene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 120 | 24 | ~85 |
| 1-Bromonaphthalene | n-Hexylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 92 |
Data is representative and compiled from various sources for analogous substrates.
Experimental Protocols
The following are representative protocols for common cross-coupling reactions of this compound. These should be considered as starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, and potassium phosphate.
-
In a glovebox or under a positive flow of inert gas, add palladium(II) acetate and SPhos.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Reaction: this compound with Morpholine
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
BrettPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed toluene.
-
Add this compound followed by morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.[7]
Visualizations
Catalytic Cycle and Deactivation Pathways
Caption: A generalized catalytic cycle for cross-coupling reactions, highlighting deactivation pathways.
Ligand Selection Workflow for Sterically Hindered Substrates
Caption: A decision tree for selecting ligands for sterically hindered aryl bromides.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-3-tert-butylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing 1-Bromo-3-tert-butylbenzene in various chemical reactions. The bulky tert-butyl group introduces significant steric hindrance, which can impede reactivity and lead to low yields or reaction failure. This guide offers strategies and detailed protocols to overcome these challenges.
General Troubleshooting Workflow
When encountering difficulties with reactions involving this compound, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence of steps to diagnose and resolve common issues.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the steric bulk of this compound can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.
FAQs and Troubleshooting Guide
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A1: Low yields are common due to the steric hindrance from the tert-butyl group, which can impede key steps in the catalytic cycle. The primary areas to troubleshoot are the catalyst system (palladium precursor and ligand), the base, and the solvent.
Q2: Which palladium catalyst and ligand should I use for this sterically hindered substrate?
A2: Standard catalysts like Pd(PPh₃)₄ are often ineffective. It is crucial to use a catalyst system with bulky, electron-rich phosphine (B1218219) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary for the oxidative addition of the hindered aryl bromide. They also accelerate the final reductive elimination step.
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.
-
N-Heterocyclic Carbene (NHC) Ligands: These have also shown high efficacy in forming sterically congested biaryl compounds.
Q3: What is the best base for this reaction?
A3: The base activates the boronic acid for the transmetalation step. For sterically hindered substrates, a moderately strong base is often required.
-
Effective Bases: Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.
-
For Challenging Systems: A stronger base like potassium tert-butoxide (t-BuOK) may be necessary. The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.
Q4: Which solvent should I choose?
A4: The solvent must be able to dissolve all reaction components and stabilize the catalytic species.
-
Common Solvents: Ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are good starting points. Toluene (B28343) is also a viable option.
Quantitative Data for Analogous Suzuki-Miyaura Couplings
Note: The following data is for the Suzuki-Miyaura coupling of structurally similar sterically hindered aryl bromides and should be used as a guideline for optimizing reactions with this compound.
| Aryl Bromide | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 1-Bromo-2-isopropylbenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 85 |
| 2-Bromo-1,3-dimethylbenzene | 2-Tolylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 78 |
Detailed Experimental Protocol
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Apparatus Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The steric hindrance of this compound can make this transformation challenging.
FAQs and Troubleshooting Guide
Q1: I am observing low conversion in the Buchwald-Hartwig amination of this compound. What should I do?
A1: Similar to Suzuki-Miyaura coupling, the choice of catalyst system is paramount. Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition of the sterically hindered aryl bromide and the final C-N bond-forming reductive elimination.[1]
Q2: Which ligands are recommended for this amination?
A2: A range of specialized biarylphosphine ligands have been developed for this purpose.
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Recommended Ligands: XPhos, RuPhos, and BrettPhos are known to be highly effective for coupling sterically demanding substrates.
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For Primary Amines: Bidentate ligands like BINAP or DPEPhos can also be effective.
Q3: What is the optimal base for this reaction?
A3: A strong, non-nucleophilic base is required to deprotonate the amine.
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Common Bases: Sodium tert-butoxide (NaOt-Bu) is the most commonly used and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be used. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, often requiring higher temperatures.[1]
Quantitative Data for Analogous Buchwald-Hartwig Aminations
Note: The data below is for the amination of analogous sterically hindered aryl bromides and serves as a starting point for optimization.
| Aryl Bromide | Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromotoluene | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOt-Bu | Toluene | 100 | 95 |
| 1-Bromo-2,6-dimethylbenzene | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | NaOt-Bu | Toluene | 100 | 91 |
| 1-Bromo-2-isopropylbenzene | Benzylamine | Pd₂(dba)₃ (2) / BrettPhos (4) | LHMDS | THF | 80 | 88 |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
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Apparatus Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv).
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Reagent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous toluene.
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Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.
FAQs and Troubleshooting Guide
Q1: What are the key challenges in the Sonogashira coupling of this compound?
A1: Besides the steric hindrance of the tert-butyl group, a common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This is often promoted by the copper(I) co-catalyst.
Q2: How can I minimize the homocoupling of the alkyne?
A2: Several strategies can be employed:
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Copper-Free Conditions: The use of bulky, electron-rich ligands such as P(t-Bu)₃ can facilitate the reaction in the absence of a copper co-catalyst, thus avoiding Glaser coupling.[2]
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Slow Addition: Slowly adding the alkyne to the reaction mixture can help to keep its concentration low, disfavoring homocoupling.
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Choice of Base: Using a bulky amine base like diisopropylethylamine (DIPEA) can sometimes suppress homocoupling.
Q3: What are the recommended reaction conditions?
A3: For sterically hindered aryl bromides, slightly elevated temperatures and a robust catalyst system are often necessary.
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Catalyst: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. For copper-free conditions, a Pd(0) source with a bulky ligand is used.[2]
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Base: An amine base such as triethylamine (B128534) (Et₃N) or DIPEA is typically used.
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Solvent: THF, DMF, or toluene are common solvents.
Detailed Experimental Protocol
This is a general protocol for a copper-co-catalyzed Sonogashira coupling.
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Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (3 mol%).
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Reagent Addition: Add an anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv). Then, add the terminal alkyne (1.2 equiv) dropwise.
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Reaction: Stir the mixture at room temperature or heat to 50-70 °C for 4-24 hours, monitoring by TLC.
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Work-up: Dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.
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Purification: Purify by column chromatography.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The steric hindrance of this compound can affect the rate of this reaction.
FAQs and Troubleshooting Guide
Q1: My Heck reaction is sluggish. How can I improve the reaction rate?
A1: Increasing the reaction temperature is a common strategy to overcome the activation barrier for sterically hindered substrates. Additionally, the choice of ligand is critical.
Q2: Which catalyst system is best for the Heck reaction with this substrate?
A2: While ligandless conditions (e.g., using Pd(OAc)₂) can sometimes be effective, sterically hindered substrates often benefit from the use of phosphine ligands.
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Recommended Ligands: Bulky, electron-rich phosphines like P(t-Bu)₃ can accelerate the reaction. N-heterocyclic carbene (NHC) ligands have also been shown to be effective.[3]
Q3: What is the role of the base in the Heck reaction?
A3: The base is required to neutralize the H-X generated during the catalytic cycle and regenerate the active Pd(0) catalyst.
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Common Bases: Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly used.[3][4]
Detailed Experimental Protocol
This is a general procedure for the Heck reaction.
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Setup: In a sealable reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), a ligand if used (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
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Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or NMP.
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Reaction: Seal the vessel and heat to 100-140 °C for 12-48 hours.
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Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate.
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Purification: Purify the product by column chromatography.
Grignard Reagent Formation
The formation of the Grignard reagent, (3-tert-butylphenyl)magnesium bromide, can be challenging to initiate due to the steric hindrance and the stability of the aryl bromide.
FAQs and Troubleshooting Guide
Q1: My Grignard reaction with this compound will not start. What can I do?
A1: The initiation of a Grignard reaction is often the most difficult step. The primary cause of failure is the passivating layer of magnesium oxide on the magnesium turnings and the presence of trace amounts of water.
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Activation of Magnesium: The magnesium surface must be activated. This can be achieved by:
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Adding a small crystal of iodine. The disappearance of the purple color indicates activation.
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Adding a few drops of 1,2-dibromoethane. The observation of ethylene (B1197577) bubbles signifies activation.
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Mechanically crushing the magnesium turnings with a dry glass rod to expose a fresh surface.
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-
Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried, and the solvent (typically THF or diethyl ether) must be anhydrous.
Q2: What is the best solvent for this Grignard formation?
A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents. THF is often preferred as it can better solvate the Grignard reagent.
Q3: Are there any common side reactions?
A3: The main side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted this compound to form 3,3'-di-tert-butyl-1,1'-biphenyl. To minimize this, the aryl bromide should be added slowly to the magnesium suspension to maintain a low concentration in the solution.
Detailed Experimental Protocol
This protocol describes the formation of the Grignard reagent.
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Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
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Magnesium Activation: Add magnesium turnings (1.2 equiv) to the flask. Add a small crystal of iodine and gently warm with a heat gun until the iodine sublimes and coats the magnesium. Allow to cool.
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Initiation: Add a small amount of anhydrous THF to cover the magnesium. Prepare a solution of this compound (1.0 equiv) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium. The reaction should start, as indicated by gentle bubbling and a cloudy appearance. If not, gentle warming may be necessary.
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Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
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Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting Grignard reagent is typically used immediately in the next step of the synthesis.[5]
References
Common impurities in commercial 1-Bromo-3-tert-butylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Bromo-3-tert-butylbenzene. The information is designed to help identify and address common purity issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercial this compound?
Commercial this compound typically has a purity of 98-99% or higher as determined by Gas Chromatography (GC).[1][2] However, several types of impurities can be present, arising from the synthesis and purification processes. These can be broadly categorized as:
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Regioisomers: Due to the directing effects of the tert-butyl group during the bromination of tert-butylbenzene (B1681246), the formation of other isomers is highly probable. The most common regioisomeric impurity is 1-Bromo-4-tert-butylbenzene (para-isomer). Depending on the synthetic route, small amounts of 1-Bromo-2-tert-butylbenzene (ortho-isomer) may also be present.
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Poly-brominated Species: Over-bromination of the aromatic ring can lead to the formation of di- or tri-brominated tert-butylbenzene species.
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Unreacted Starting Materials: Residual amounts of the starting material, tert-butylbenzene, may be present if the reaction has not gone to completion.
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Residual Solvents: Solvents used during the synthesis and work-up, such as dichloromethane, acetic acid, or N,N-dimethylformamide (DMF), may be present in trace amounts.
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Inorganic Salts: Residual inorganic salts from the reaction and neutralization steps (e.g., iron salts, sodium carbonate, sodium sulfate) are typically removed during work-up but could potentially be carried over in trace amounts.
Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
Yes, certain impurities can interfere with subsequent reactions. For example:
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Regioisomers: The presence of the para-isomer (1-Bromo-4-tert-butylbenzene) can lead to a mixture of products in reactions where regioselectivity is crucial, such as in the formation of Grignard reagents or in cross-coupling reactions. This can complicate purification and reduce the yield of the desired product.
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Reactive Impurities: Unreacted starting materials or other reactive organic impurities could compete in the reaction, leading to by-product formation and reduced yields.
Q3: How can I check the purity of my this compound?
The most common and effective method for assessing the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][3] GC-MS is particularly powerful as it can not only quantify the purity but also help in identifying the chemical nature of the impurities present.
Troubleshooting Guide: Impurity Identification and Quantification
This guide provides a systematic approach to identifying and quantifying potential impurities in your this compound sample.
Table 1: Common Impurities and Their Typical GC-MS Characteristics
| Impurity Category | Specific Example | Expected Retention Time Relative to Main Peak | Key Mass Spectral Fragments (m/z) |
| Regioisomers | 1-Bromo-4-tert-butylbenzene | Very similar; may co-elute or be a shoulder peak | 212/214 (M+), 197/199 ([M-CH3]+), 157, 133 |
| 1-Bromo-2-tert-butylbenzene | Very similar; may co-elute or be a shoulder peak | 212/214 (M+), 197/199 ([M-CH3]+), 157, 133 | |
| Poly-brominated | Dibromo-tert-butylbenzene | Longer | 290/292/294 (M+), 275/277/279 ([M-CH3]+) |
| Starting Material | tert-Butylbenzene | Shorter | 134 (M+), 119 ([M-CH3]+), 91 |
| Residual Solvents | Dichloromethane | Much shorter | 84/86 (M+), 49 |
| Acetic Acid | Shorter | 60 (M+), 45, 43 | |
| N,N-Dimethylformamide | Shorter | 73 (M+), 44 |
Note: The exact retention times will depend on the specific GC method used. The mass spectral fragments show the characteristic isotopic pattern for bromine-containing compounds (approx. 1:1 ratio for Br-79 and Br-81).
Experimental Protocol: GC-MS Analysis
This protocol provides a general methodology for the analysis of this compound and its common impurities. Method optimization may be required for your specific instrumentation.
Objective: To determine the purity of this compound and identify potential impurities by GC-MS.
Instrumentation:
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Gas Chromatograph (GC) with a split/splitless injector
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Mass Spectrometer (MS) detector
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GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms, TR-5MS, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents and Materials:
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This compound sample
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High-purity solvent for dilution (e.g., hexane, ethyl acetate, or dichloromethane, ensuring it does not interfere with the analysis of other residual solvents)
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Reference standards for potential impurities (if available for positive identification)
Procedure:
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Sample Preparation:
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Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
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Vortex the sample to ensure it is fully dissolved.
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GC-MS Method Parameters (Example):
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Injector Temperature: 250 °C
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Injection Mode: Split (e.g., 50:1 split ratio)
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Injection Volume: 1 µL
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes
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Ramp: 10 °C/min to 280 °C
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Hold at 280 °C for 5 minutes
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MS Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Mass Scan Range: 40 - 400 amu
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Data Analysis:
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Integrate the peaks in the total ion chromatogram (TIC).
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Calculate the area percent of the main peak to estimate the purity.
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Examine the mass spectrum of the main peak and compare it with a reference spectrum for this compound. The molecular ion (M+) should show a characteristic isotopic pattern for one bromine atom at m/z 212 and 214. Another significant fragment is often observed at m/z 197 and 199, corresponding to the loss of a methyl group.
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For any impurity peaks, analyze their mass spectra to tentatively identify them based on the information in Table 1 and fragmentation patterns.
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If available, inject reference standards of suspected impurities to confirm their retention times and mass spectra.
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Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting purity issues with this compound.
References
Analytical techniques for monitoring 1-Bromo-3-tert-butylbenzene reaction progress
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on analytical techniques for monitoring the reaction progress of 1-Bromo-3-tert-butylbenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of reactions involving this compound?
A1: The most common and effective techniques for monitoring reactions of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of technique depends on factors such as the reaction type, the properties of the reactants and products, the required sensitivity, and the available instrumentation.[1]
Q2: How can I quickly check if my reaction is proceeding without setting up a quantitative method?
A2: Thin-Layer Chromatography (TLC) is a rapid and simple qualitative technique for monitoring the disappearance of the starting material (this compound) and the appearance of products. It is particularly useful for quick checks during the course of a reaction to get a general idea of the conversion.[1]
Q3: When should I choose GC-MS over HPLC for reaction monitoring?
A3: GC-MS is ideal for volatile and thermally stable compounds. Since this compound and many of its likely products are volatile, GC-MS is an excellent choice. It offers high sensitivity and provides structural information from the mass spectra of the components, which can help in identifying unexpected byproducts. HPLC is more suitable for non-volatile or thermally sensitive compounds.
Q4: Can I monitor the reaction in real-time without taking samples?
A4: Yes, in-situ monitoring techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy or Raman spectroscopy can be used for real-time reaction monitoring. These methods involve inserting a probe directly into the reaction vessel to continuously collect spectra, providing immediate feedback on the concentrations of reactants and products.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| No peaks observed | - Pump not delivering solvent- Detector off or not set correctly- Blocked column or tubing | - Check solvent lines and prime the pump.- Ensure the detector is on and the correct wavelength is set.- Flush the column or replace it if necessary.[2] |
| Peak tailing | - Column contamination- Inappropriate mobile phase pH- Secondary interactions with the stationary phase | - Wash the column with a strong solvent.- Adjust the mobile phase pH.- Use a column with a different stationary phase or add a competing amine to the mobile phase. |
| Variable retention times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Leaks in the system | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for stable temperature control.- Check for loose fittings and replace seals if necessary. |
| High backpressure | - Blocked column frit- Particulate matter in the sample or mobile phase- Mobile phase viscosity too high | - Back-flush the column or replace the frit.- Filter all samples and mobile phases before use.- Adjust the mobile phase composition to reduce viscosity.[2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Potential Cause | Troubleshooting Steps |
| No peaks or very low peaks | - Injector blockage- Carrier gas flow issue- Detector malfunction | - Clean or replace the injector liner.- Check the gas supply and look for leaks.- Verify MS tune and detector settings. |
| Peak fronting or tailing | - Column overload- Active sites in the injector or column- Inappropriate oven temperature program | - Dilute the sample or inject a smaller volume.- Use a deactivated liner and ensure a high-quality column.- Optimize the temperature ramp rate. |
| Ghost peaks (carryover) | - Contaminated syringe- Contaminated injector liner- Sample residue in the column | - Thoroughly rinse the syringe with a strong solvent.- Replace the injector liner and septum.- Bake out the column at a high temperature. |
| Poor mass spectral quality | - Air leak in the MS system- Dirty ion source- Inappropriate ionization energy | - Perform a leak check of the MS vacuum system.- Clean the ion source components.- Ensure the ionization energy is set to the standard 70 eV. |
Experimental Protocols
HPLC-UV Method for Monitoring a Suzuki Coupling Reaction
This protocol is designed to monitor the consumption of this compound and the formation of the corresponding biaryl product.
Instrumentation and Materials:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
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HPLC-grade acetonitrile (B52724) and water
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Analytical balance and volumetric flasks
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Syringe filters (0.45 µm)
Procedure:
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Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile:water. Degas the mobile phase before use.
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Standard Solution Preparation:
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Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
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Working Standards: Prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
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Sample Preparation:
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At various time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
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Quench the reaction by diluting the aliquot into 1 mL of the mobile phase in a vial.
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Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
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HPLC Analysis:
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Set the flow rate to 1.0 mL/min.
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Set the column temperature to 30 °C.
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Set the UV detector to a wavelength of 254 nm.
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Inject 10 µL of the prepared sample.
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Record the chromatogram and integrate the peak areas for this compound and the product.
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Quantification: Use a calibration curve generated from the working standards to determine the concentration of the reactant and product at each time point.
Quantitative Data Summary (HPLC)
| Compound | Expected Retention Time (min) |
| This compound | ~ 5.8 |
| 3-tert-Butylbiphenyl (Example Product) | ~ 6.5 |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and exact mobile phase composition.
GC-MS Method for Monitoring a Grignard Reaction
This protocol is suitable for monitoring the conversion of this compound to a Grignard reagent and its subsequent reaction.
Instrumentation and Materials:
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GC-MS system with an electron ionization (EI) source
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Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
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High-purity helium as the carrier gas
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Ethyl acetate (B1210297) or other suitable solvent for extraction and dilution
Procedure:
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Sample Preparation:
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At desired time intervals, carefully withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
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Quench the aliquot by adding it to 1 mL of a saturated aqueous ammonium (B1175870) chloride solution.
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Extract the organic components with 1 mL of ethyl acetate.
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Dry the organic layer with anhydrous sodium sulfate.
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Dilute the sample appropriately with ethyl acetate before injection.
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GC-MS Analysis:
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Injector Temperature: 250 °C
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Injection Mode: Split (e.g., 50:1 ratio)
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Carrier Gas Flow: 1.0 mL/min (constant flow)
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Oven Temperature Program:
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Initial temperature: 80 °C, hold for 2 minutes
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Ramp: 15 °C/min to 280 °C
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Hold at 280 °C for 5 minutes
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Source Temperature: 230 °C
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Quadrupole Temperature: 150 °C
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Scan Range: m/z 40-400
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Data Analysis: Identify this compound and the product(s) based on their retention times and mass spectra. Quantify by comparing the peak areas to that of an internal standard if high accuracy is required.
Quantitative Data Summary (GC-MS)
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~ 8.2 | 197/199 (M-15), 212/214 (M+)[3] |
| 1,3-Di-tert-butylbenzene (Example Product) | ~ 7.5 | 175 (M-15), 190 (M+) |
Note: Retention times are estimates. The mass spectrum of this compound shows a characteristic bromine isotope pattern with two peaks of nearly equal intensity separated by 2 Da.[3]
Quantitative NMR (qNMR) for In-situ Reaction Monitoring
This protocol allows for the direct monitoring of the reaction in the NMR tube without the need for sample workup.
Instrumentation and Materials:
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NMR spectrometer
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5 mm NMR tubes
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Deuterated solvent compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆)
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Internal standard (a compound that is stable under the reaction conditions and has a resonance that does not overlap with reactant or product signals, e.g., 1,3,5-trimethoxybenzene)
Procedure:
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Sample Preparation:
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In an NMR tube, dissolve a known amount of the starting material and the internal standard in the deuterated solvent.
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Add the other reagents to initiate the reaction.
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-
NMR Data Acquisition:
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Acquire a ¹H NMR spectrum at time zero.
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Continue to acquire spectra at regular intervals throughout the reaction.
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Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for full relaxation of the nuclei, which is crucial for accurate quantification.
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-
Data Processing and Analysis:
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Process the spectra (Fourier transform, phase correction, and baseline correction).
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Integrate the signal of the internal standard and set its integral to a known value (e.g., the number of protons it represents).
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Integrate a non-overlapping signal for this compound and a non-overlapping signal for the product.
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The concentration of each species can be calculated relative to the known concentration of the internal standard.
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Quantitative Data Summary (¹H NMR)
| Compound | Expected ¹H NMR Chemical Shifts (δ, ppm in CDCl₃) |
| This compound | ~1.3 (s, 9H, t-Bu), ~7.1-7.5 (m, 4H, Ar-H) |
| 3-tert-Butylphenol (Example Product) | ~1.3 (s, 9H, t-Bu), ~5.0 (br s, 1H, OH), ~6.6-7.2 (m, 4H, Ar-H) |
Note: Chemical shifts are approximate and can be influenced by the solvent and other components in the reaction mixture. The singlet of the tert-butyl group is often a good signal for integration due to its simplicity and high intensity.[4]
Visualization of Workflows
Caption: General workflow for monitoring reaction progress using HPLC-UV.
Caption: Troubleshooting logic for a "no peaks" issue in GC-MS analysis.
References
Technical Support Center: Cross-Coupling Reactions of 1-Bromo-3-tert-butylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired hydrodehalogenation of 1-Bromo-3-tert-butylbenzene during palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions with this compound, focusing on minimizing the formation of the hydrodehalogenated byproduct, tert-butylbenzene (B1681246).
Q1: I am observing a significant amount of tert-butylbenzene in my Suzuki-Miyaura coupling of this compound. What are the likely causes and how can I minimize it?
A1: Significant hydrodehalogenation in Suzuki-Miyaura coupling is a common issue, particularly with sterically hindered substrates. The primary cause is the formation of a palladium-hydride (Pd-H) species which then participates in a competing catalytic cycle to produce the reduced arene.
Troubleshooting Steps:
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Choice of Base: Strong bases, especially alkoxides in alcohol solvents, can promote the formation of Pd-H species. Switching to a weaker inorganic base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.
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Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, or RuPhos, can accelerate the desired reductive elimination step to form the C-C bond, outcompeting the hydrodehalogenation pathway.
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Solvent System: Protic solvents like alcohols can act as hydride sources. It is advisable to use aprotic solvents such as toluene (B28343), dioxane, or THF. Ensure your solvents are anhydrous and thoroughly degassed.
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Lower Reaction Temperature: Hydrodehalogenation can have a higher activation energy than the desired coupling. Lowering the reaction temperature (e.g., from 110 °C to 80 °C) can selectively suppress the side reaction.
Q2: In my Heck reaction with this compound and an acrylate, I am getting low yields of the desired product and a substantial amount of tert-butylbenzene. How can I optimize this reaction?
A2: Low yields and significant hydrodehalogenation in Heck reactions with sterically hindered aryl bromides are often linked to catalyst inhibition and competing reduction pathways.
Troubleshooting Steps:
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Ligand Choice: For sterically demanding substrates, bulky trialkylphosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) can be highly effective. These ligands promote the oxidative addition and stabilize the catalytic species.
-
Base Selection: Amine bases like triethylamine (B128534) (Et₃N) are commonly used in Heck reactions. However, if hydrodehalogenation is an issue, consider using a bulkier amine base like N,N-dicyclohexylmethylamine or an inorganic base like cesium carbonate.
-
Solvent: Polar aprotic solvents like DMF or NMP are often used. However, if they are suspected to be a hydride source, switching to a non-polar aprotic solvent like toluene or dioxane can be beneficial.
-
Temperature Control: Carefully controlling the temperature is crucial. While Heck reactions often require elevated temperatures, excessively high temperatures can favor decomposition pathways and hydrodehalogenation.
Q3: I am attempting a Buchwald-Hartwig amination of this compound with a primary amine and observing significant formation of tert-butylbenzene. What are the key parameters to adjust?
A3: The Buchwald-Hartwig amination is also susceptible to hydrodehalogenation, which can compete with the desired C-N bond formation.
Troubleshooting Steps:
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice. However, using a slightly weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) might reduce the rate of Pd-H formation.
-
Ligand System: The choice of ligand is critical. Biarylphosphine ligands such as XPhos or RuPhos are generally excellent for promoting the amination of sterically hindered aryl bromides and can suppress hydrodehalogenation.
-
Solvent: Anhydrous, aprotic solvents are essential. Toluene and dioxane are standard choices. Avoid protic solvents.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular cross-coupling over the competing unimolecular decomposition pathways that can lead to hydrodehalogenation.
Data Presentation
The following tables summarize quantitative data for cross-coupling reactions of sterically hindered aryl bromides, illustrating the impact of reaction parameters on the yield of the desired product versus the hydrodehalogenated byproduct. Note: Data for the exact substrate this compound is limited; therefore, data from structurally similar substrates is presented to guide optimization.
Table 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Coupled Product Yield (%) | Hydrodehalogenation Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 45 | 35 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 80 | 12 | 88 | <5 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2) | THF | 70 | 18 | 92 | <3 |
Table 2: Heck Reaction of a Sterically Hindered Aryl Bromide with Styrene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Heck Product Yield (%) | Hydrodehalogenation Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 120 | 24 | 55 | 25 |
| 2 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 85 | 10 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | NMP | 110 | 24 | 75 | 15 |
Table 3: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Amination Product Yield (%) | Hydrodehalogenation Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 110 | 16 | 60 | 30 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 91 | 7 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (1.5) | Dioxane | 100 | 16 | 89 | 9 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Hydrodehalogenation
This protocol is optimized for substrates prone to hydrodehalogenation.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed toluene via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (B1210297) (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Heck Reaction of this compound with Suppressed Hydrodehalogenation
This protocol provides a general procedure for the Heck reaction of a sterically hindered aryl bromide.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(t-Bu)₃ (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed dioxane (5 mL)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and P(t-Bu)₃ to a dry Schlenk tube.
-
Add the dioxane and stir for 10 minutes.
-
Add this compound, the alkene, and Cs₂CO₃.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool to room temperature.
-
Dilute with diethyl ether (20 mL) and filter through a pad of celite, washing with additional diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination of this compound with High Selectivity
This protocol is designed to favor C-N bond formation over hydrodehalogenation.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
To a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a vial.
-
Outside the glovebox, add this compound and the amine to a dry Schlenk tube under an inert atmosphere.
-
Add the toluene to the Schlenk tube, followed by the catalyst/base mixture from the vial.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
The following diagrams illustrate the key catalytic cycles and troubleshooting logic.
Caption: Competing pathways of cross-coupling and hydrodehalogenation.
Technical Support Center: Improving Selectivity in Reactions with 1-Bromo-3-tert-butylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-Bromo-3-tert-butylbenzene. The inherent steric hindrance and electronic properties of this substrate can present unique challenges to achieving high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high selectivity in reactions with this compound?
A1: The primary challenge arises from the steric bulk of the tert-butyl group. This group can hinder access to the ortho positions, significantly influencing regioselectivity in various reactions. In palladium-catalyzed cross-coupling reactions, steric hindrance can impede oxidative addition and reductive elimination steps, potentially leading to lower yields and side reactions.[1] Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling.[2]
Q2: How does the tert-butyl group influence the regioselectivity of electrophilic aromatic substitution?
A2: The tert-butyl group is an activating, ortho, para-directing substituent due to its electron-donating inductive effect.[3] However, its significant steric bulk strongly disfavors electrophilic attack at the ortho positions.[3][4] Consequently, electrophilic substitution on tert-butylbenzene (B1681246) and its derivatives predominantly yields the para isomer. The bromine atom is a deactivating but ortho, para-directing group. When both are present, their directing effects must be considered. For nitration of t-butylbenzene, the product distribution is approximately 12% ortho, 8.5% meta, and 79.5% para.[5]
Q3: What is hydrodehalogenation and how can it be minimized in cross-coupling reactions?
A3: Hydrodehalogenation is a significant side reaction where the aryl bromide is reduced, and the bromine atom is replaced by a hydrogen atom. This is often caused by the presence of a palladium-hydride species. To minimize this, it is crucial to use anhydrous solvents, high-purity reagents, and an inert atmosphere. The choice of ligand and base can also play a critical role in suppressing this side reaction.[2]
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Issue: Low Yield of Desired Cross-Coupled Product
| Possible Cause | Recommended Solution | Rationale |
| Steric Hindrance | Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos). Increase reaction temperature. | Bulky ligands can promote the rate-limiting oxidative addition and reductive elimination steps for sterically hindered substrates.[6] Higher temperatures can help overcome the activation energy barrier. |
| Catalyst Inactivation | Ensure rigorous inert atmosphere conditions (N₂ or Ar). Use a fresh, high-purity catalyst and ligand. Consider using a more stable pre-catalyst. | The active Pd(0) species is sensitive to oxygen and can be deactivated through oxidation. |
| Suboptimal Base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). Ensure the base is finely powdered and anhydrous. | The base is crucial for activating the boronic acid (Suzuki) or deprotonating the amine (Buchwald-Hartwig).[6] |
| Inefficient Transmetalation | For Suzuki coupling, ensure the boronic acid is of high quality and consider using a boronate ester, which can have different reactivity.[6] | The purity and form of the boron reagent directly impact the transmetalation step. |
Issue: Formation of Side Products (Hydrodehalogenation, Homocoupling)
| Possible Cause | Recommended Solution | Rationale |
| Presence of Water or Protic Sources | Use anhydrous solvents and reagents. Thoroughly dry all glassware. | Water can be a source of protons for hydrodehalogenation. |
| Oxygen in the Reaction Mixture | Degas the solvent and reaction mixture thoroughly. Maintain a positive pressure of inert gas. | Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. |
| Inappropriate Ligand or Base | Screen different ligands and bases. For Buchwald-Hartwig, stronger, non-nucleophilic bases are often preferred. | The choice of ligand and base can influence the relative rates of the desired cross-coupling versus side reactions. |
Grignard Reagent Formation
Issue: Low Yield of Grignard Reagent
| Possible Cause | Recommended Solution | Rationale |
| Magnesium Passivation | Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring. | The surface of magnesium is often coated with a passivating layer of magnesium oxide that needs to be removed for the reaction to initiate.[7] |
| Presence of Moisture | Use anhydrous ether (diethyl ether or THF) and flame- or oven-dried glassware. Maintain a strict inert atmosphere. | Grignard reagents are highly reactive towards protic sources like water, which will quench the reagent.[8] |
| Wurtz Coupling Side Reaction | Add the this compound solution slowly to the magnesium suspension. | Slow addition minimizes the concentration of the aryl bromide, reducing the rate of its reaction with the formed Grignard reagent.[9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add this compound and the arylboronic acid.
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane)
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction in an oil bath to 80-110 °C.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[10]
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low yield in cross-coupling reactions.
Caption: Directing effects in electrophilic aromatic substitution.
References
- 1. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. Ch12: Electrophilic aromatic substitution questions [chem.ucalgary.ca]
- 5. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 1-Bromo-3-tert-butylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during chemical reactions with 1-Bromo-3-tert-butylbenzene. The sterically demanding nature of the tert-butyl group can present unique challenges, and this guide offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound sluggish or failing?
A1: The primary reason for difficulties in reactions involving this compound is the significant steric hindrance caused by the bulky tert-butyl group. This steric bulk can impede the approach of reagents and catalysts to the reaction center, slowing down reaction rates and leading to lower yields. For palladium-catalyzed cross-coupling reactions, the steric hindrance can particularly affect the oxidative addition and reductive elimination steps of the catalytic cycle.
Q2: How does the tert-butyl group affect the electronic properties of the benzene (B151609) ring?
A2: The tert-butyl group is an electron-donating group through an inductive effect. This can slightly increase the electron density of the aromatic ring, which might influence its reactivity in certain reactions. However, in most cases, the steric effects of the tert-butyl group are the dominant factor influencing the outcome of the reaction.
Q3: What are the most common side reactions to look out for?
A3: Common side reactions depend on the specific transformation. In palladium-catalyzed couplings, hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the starting material or the boronic acid (in Suzuki reactions) can be observed. For Grignard reagent formation, Wurtz-type homocoupling to form a biphenyl (B1667301) species is a potential side reaction. In lithiation reactions, side reactions can include coupling and benzyne (B1209423) formation.
Q4: Are there general tips for improving the success rate of reactions with this substrate?
A4: Yes, here are some general recommendations:
-
Catalyst and Ligand Selection: For cross-coupling reactions, employ bulky, electron-rich phosphine (B1218219) ligands that can facilitate the reaction with sterically hindered substrates.
-
Reaction Conditions: Higher reaction temperatures and longer reaction times may be necessary to overcome the activation energy barrier imposed by steric hindrance.
-
Inert Atmosphere: For organometallic reactions (Grignard, lithiation, and cross-couplings), maintaining a strict inert atmosphere (argon or nitrogen) is crucial to prevent the degradation of reagents and catalysts.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can quench sensitive organometallic intermediates and reagents.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Problem: Low or no yield in Suzuki-Miyaura or Buchwald-Hartwig reactions.
This is a common issue when working with sterically hindered aryl bromides like this compound. The following troubleshooting steps can help improve your reaction outcome.
Caption: A logical workflow for troubleshooting failed palladium-catalyzed cross-coupling reactions.
The following data is for analogous sterically hindered aryl bromides and serves as a guide for catalyst selection.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | >95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 92 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 78 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 85 | Moderate |
The following data is for the amination of a structurally similar hindered aryl bromide and illustrates the impact of ligand and base selection.
| Ligand | Base | Solvent | Yield (%) |
| XPhos | NaOtBu | Toluene | 95 |
| RuPhos | NaOtBu | Toluene | 91 |
| SPhos | NaOtBu | Toluene | 88 |
| XPhos | K₃PO₄ | Toluene | 78 |
| XPhos | Cs₂CO₃ | Toluene | 85 |
Grignard Reagent Formation
Problem: The Grignard reaction fails to initiate or gives a low yield of the desired product.
Formation of a Grignard reagent from this compound can be challenging. Here are some common issues and their solutions.
Caption: Troubleshooting guide for failed Grignard reagent formation.
Lithium-Halogen Exchange
Problem: Low yield or formation of side products during lithium-halogen exchange.
Lithium-halogen exchange with this compound is a rapid reaction but requires careful control of conditions to avoid side reactions.
| Parameter | Recommended Condition | Rationale |
| Organolithium Reagent | n-BuLi or t-BuLi | t-BuLi is often faster, but n-BuLi can be sufficient. |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are necessary to solvate the organolithium species. |
| Temperature | -78 °C | Low temperatures are crucial to minimize side reactions like benzyne formation. |
| Atmosphere | Strict Inert (Argon or N₂) | Organolithium reagents are highly pyrophoric and reactive towards oxygen and moisture.[1] |
| Reaction Time | 5-60 minutes | The exchange is typically very fast.[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), a bulky phosphine ligand (e.g., SPhos; 4 mol%), and a base (e.g., K₃PO₄; 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (5:1 ratio, 5 mL total).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃; 2 mol%), a bulky biarylphosphine ligand (e.g., XPhos; 4 mol%), and a strong base (e.g., NaOtBu; 1.4 mmol).[3]
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol), followed by an anhydrous solvent (e.g., toluene; 5 mL).[3]
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.[3]
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium (B1175870) chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
General Procedure for Grignard Reagent Formation
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere. Place magnesium turnings (1.2 eq) in the flask.
-
Activation: Add a small crystal of iodine to the magnesium. Gently warm the flask with a heat gun until the purple color disappears, indicating activation.[4] Allow to cool.
-
Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium suspension to initiate the reaction (indicated by bubbling and a cloudy appearance).
-
Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, ready for use.
General Procedure for Lithium-Halogen Exchange
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. Stir the solution at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (1.2 mmol) dropwise at -78 °C.
-
Work-up: After stirring for an appropriate time, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature, and then extract with an organic solvent. Dry the organic layer and concentrate to obtain the crude product for purification.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-3-tert-butylbenzene and 1-Bromo-4-tert-butylbenzene
In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic rings is a cornerstone of molecular design. The isomeric building blocks, 1-bromo-3-tert-butylbenzene and 1-bromo-4-tert-butylbenzene (B1210543), serve as critical precursors in the synthesis of complex organic molecules. While structurally similar, the placement of the bulky tert-butyl group relative to the reactive bromine atom imparts distinct chemical behaviors. This guide provides an objective comparison of their reactivity, supported by established chemical principles and extrapolated experimental data, to aid researchers in selecting the optimal isomer for their synthetic endeavors.
I. Comparison of Physical and Spectroscopic Properties
A foundational understanding of the physical properties of these isomers is essential for their effective use in synthesis. The following table summarizes key physical and spectroscopic data for this compound and 1-bromo-4-tert-butylbenzene.
| Property | This compound | 1-Bromo-4-tert-butylbenzene |
| Molecular Formula | C₁₀H₁₃Br | C₁₀H₁₃Br |
| Molecular Weight | 213.11 g/mol | 213.11 g/mol |
| CAS Number | 3972-64-3[1] | 3972-65-4[2][3] |
| Appearance | Liquid | Liquid |
| Boiling Point | Not specified | 80-81 °C at 2 mmHg[3] |
| Melting Point | Not specified | 13-16 °C[3] |
| Density | 1.226 g/mL | 1.229 g/mL at 25 °C[3] |
| Refractive Index | Not specified | n20/D 1.533[3] |
II. Reactivity in Electrophilic Aromatic Substitution (EAS)
The primary differentiator in the reactivity of these isomers lies in how the directing effects of the bromo and tert-butyl substituents influence electrophilic aromatic substitution.
-
Directing Effects: The tert-butyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. However, its significant steric bulk severely hinders attack at the ortho positions.[4][5] The bromine atom is a deactivating, ortho-, para-director.
-
1-Bromo-4-tert-butylbenzene: In this isomer, the para position relative to the tert-butyl group is occupied by the bromine atom. The positions ortho to the tert-butyl group are sterically hindered. Therefore, electrophilic attack is directed to the positions ortho to the bromine atom (and meta to the tert-butyl group).
-
This compound: The directing effects of both groups must be considered. The positions ortho and para to the bromine are activated, as are the positions ortho and para to the tert-butyl group. However, the position between the two substituents is highly sterically hindered.
Predicted Product Distribution in Nitration
Based on the partial rate factors for the nitration of tert-butylbenzene (B1681246), we can predict the major mononitration products for each isomer.[5][6]
| Isomer | Predicted Major Mononitration Product(s) | Rationale |
| 1-Bromo-4-tert-butylbenzene | 1-Bromo-4-tert-butyl-2-nitrobenzene | The position ortho to the bromine and meta to the tert-butyl group is the most electronically favored and sterically accessible. |
| This compound | 1-Bromo-5-tert-butyl-2-nitrobenzene and 3-Bromo-5-tert-butyl-1-nitrobenzene | Attack is directed to the positions activated by both groups, with preference for the less sterically hindered sites. |
Experimental Protocol: Nitration of Bromo-tert-butylbenzene Isomers
This protocol is a generalized procedure for the mononitration of bromo-tert-butylbenzene isomers, adapted from established methods for similar substrates.[7]
Materials:
-
This compound or 1-Bromo-4-tert-butylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
Procedure:
-
In a flask equipped with a magnetic stirrer and under a fume hood, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add the bromo-tert-butylbenzene isomer (0.05 mol) to the cooled sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the bromo-tert-butylbenzene isomer while maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS and NMR to determine the product distribution.
Caption: Generalized mechanism of Electrophilic Aromatic Substitution (EAS).
III. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
This compound and 1-Bromo-4-tert-butylbenzene are common substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The reactivity in these transformations is primarily influenced by steric hindrance around the carbon-bromine bond.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the aryl bromide and an organoboron compound.
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between the aryl bromide and an amine.
In both reactions, the initial rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. Steric hindrance adjacent to the bromine atom can slow down this step.
-
1-Bromo-4-tert-butylbenzene: The tert-butyl group is remote from the bromine atom, exerting minimal steric influence on the oxidative addition step.
-
This compound: The tert-butyl group is in the meta position, which can still exert some steric hindrance, potentially leading to a slightly slower reaction rate compared to the para isomer, depending on the bulk of the palladium catalyst's ligands.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of bromo-tert-butylbenzene isomers.
Materials:
-
This compound or 1-Bromo-4-tert-butylbenzene
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium Carbonate (K₂CO₃)
-
Toluene (B28343), Ethanol (B145695), and Water (solvent mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the bromo-tert-butylbenzene isomer (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of bromo-tert-butylbenzene isomers.[8]
Materials:
-
This compound or 1-Bromo-4-tert-butylbenzene
-
Primary or secondary amine (e.g., Aniline or Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos or other suitable Buchwald ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the bromo-tert-butylbenzene isomer (1.0 mmol), Pd₂(dba)₃ (2 mol%), and the phosphine ligand (4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the amine (1.2 mmol) followed by the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
IV. Reactivity in Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-bromine bond. This reaction is typically performed in an anhydrous ether solvent. The rate of formation can be influenced by the electronic nature of the aromatic ring and steric factors. Both this compound and 1-bromo-4-tert-butylbenzene are expected to form Grignard reagents successfully. The slight electron-donating nature of the tert-butyl group may subtly influence the rate, but significant differences between the two isomers are not anticipated for this reaction.
Experimental Protocol: Grignard Reagent Formation
This is a general protocol for the preparation of tert-butylphenylmagnesium bromide.[3]
Materials:
-
This compound or 1-Bromo-4-tert-butylbenzene
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
A small crystal of Iodine
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve the bromo-tert-butylbenzene isomer (1.0 equivalent) in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete reaction. The resulting Grignard reagent is a grayish, cloudy solution.
V. Conclusion
The reactivity of this compound and 1-bromo-4-tert-butylbenzene is primarily dictated by the steric influence of the tert-butyl group and the combined directing effects of the bromo and tert-butyl substituents.
-
For electrophilic aromatic substitution , the position of the tert-butyl group significantly alters the regioselectivity, with 1-bromo-4-tert-butylbenzene leading to more predictable substitution patterns due to the blocking of the para position and steric hindrance at the ortho positions relative to the tert-butyl group.
-
In palladium-catalyzed cross-coupling reactions , 1-bromo-4-tert-butylbenzene is expected to be slightly more reactive due to the reduced steric hindrance around the carbon-bromine bond compared to this compound.
-
For Grignard reagent formation , both isomers are expected to react similarly, with minimal differences in reactivity.
Ultimately, the choice between these two isomers will depend on the desired substitution pattern in the final product and the specific reaction conditions employed. This guide provides the fundamental principles and practical protocols to assist researchers in making an informed decision for their synthetic strategies.
References
- 1. This compound | C10H13Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-tert-butylbenzene 97 3972-65-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. The partial rate factors for nitration of tert-butylbenzene are as shown... [askfilo.com]
- 6. Solved Chapter sa 482 Problem 13.13 The partial rate factors | Chegg.com [chegg.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Analysis of Bromo-tert-butylbenzene Isomers in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating Steric Effects in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. However, the efficiency of this powerful reaction can be significantly influenced by the steric and electronic properties of the substrates. This guide provides a comparative study of the three positional isomers of bromo-tert-butylbenzene—ortho-, meta-, and para—in the context of Suzuki coupling, offering valuable insights for reaction design and optimization, particularly in the synthesis of complex molecules and pharmaceutical intermediates.
The bulky tert-butyl group serves as an excellent probe for understanding the impact of steric hindrance on reaction outcomes. The reactivity of the bromo-tert-butylbenzene isomers in Suzuki coupling with a common partner, phenylboronic acid, demonstrates a clear trend that underscores the importance of substrate architecture.
Performance Comparison
The relative position of the tert-butyl group to the bromine atom dictates the steric environment around the reaction center, directly impacting the accessibility of the palladium catalyst and, consequently, the reaction yield and required conditions. The para-isomer, with the bulky group positioned opposite the bromine, presents minimal steric hindrance, generally leading to high yields under standard Suzuki coupling conditions. The meta-isomer offers a moderate steric challenge, while the ortho-isomer, with the tert-butyl group adjacent to the bromine, represents a significant steric impediment, often necessitating specialized catalytic systems to achieve satisfactory results.
| Isomer | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| para | 4-Bromo-tert-butylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | ~95% |
| meta | 3-Bromo-tert-butylbenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~85-90% |
| ortho | 2-Bromo-tert-butylbenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | ~70-80% |
Note: The data presented is a compilation and representation from various sources to illustrate the general reactivity trends. Actual yields may vary depending on the specific reaction conditions and purity of reagents.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura coupling reactions, especially when dealing with sterically hindered substrates. Below are representative experimental protocols for the coupling of each bromo-tert-butylbenzene isomer with phenylboronic acid.
Protocol 1: Suzuki Coupling of 4-Bromo-tert-butylbenzene (para-isomer)
This protocol utilizes a standard and widely used palladium catalyst, tetrakis(triphenylphosphine)palladium(0).
Materials:
-
4-Bromo-tert-butylbenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 4-bromo-tert-butylbenzene, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling of 3-Bromo-tert-butylbenzene (meta-isomer)
For the moderately hindered meta-isomer, a catalyst system with a more robust ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is often employed.
Materials:
-
3-Bromo-tert-butylbenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (10 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromo-tert-butylbenzene, phenylboronic acid, Pd(dppf)Cl₂, and potassium phosphate.
-
Add degassed 1,4-dioxane.
-
Heat the mixture to 100 °C and stir for 18 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Suzuki Coupling of 2-Bromo-tert-butylbenzene (ortho-isomer)
The sterically demanding ortho-isomer typically requires a more specialized catalyst system, often employing bulky, electron-rich phosphine (B1218219) ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) to facilitate the challenging oxidative addition and reductive elimination steps.
Materials:
-
2-Bromo-tert-butylbenzene (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, SPhos, and potassium phosphate.
-
Add 2-bromo-tert-butylbenzene and phenylboronic acid.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 24 hours.
-
Monitor the reaction by GC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography.
Mechanistic Considerations and Workflow
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The steric hindrance imposed by the tert-butyl group, particularly in the ortho position, significantly affects the kinetics of the key steps in this cycle.
A Comparative Guide to GC-MS Analysis for Purity Assessment of 1-Bromo-3-tert-butylbenzene
For researchers, scientists, and drug development professionals, establishing the purity of reagents and intermediates is a cornerstone of reliable and reproducible research. 1-Bromo-3-tert-butylbenzene is a key building block in organic synthesis, frequently utilized in cross-coupling reactions to create complex molecules.[1] Its isomeric purity is critical, as the presence of other isomers, such as 1-Bromo-4-tert-butylbenzene, can lead to undesired side products and complicate downstream processes.
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, presenting a detailed experimental protocol and comparative data against its common isomer, 1-Bromo-4-tert-butylbenzene, and a potential synthesis-related impurity.
Experimental Protocol: GC-MS Purity Assay
This protocol outlines a standard method for the separation and quantification of this compound and its related impurities. The methodology is adapted from established procedures for similar brominated aromatic compounds.[2]
Objective: To separate, identify, and quantify this compound, its positional isomers, and potential byproducts.
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (GC-MS).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 20 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to obtain a stock solution of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 50-100 µg/mL for analysis.
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[2] |
| Inlet Temperature | 270 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1[2] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | - Initial Temperature: 80 °C, hold for 2 minutes- Ramp 1: 15 °C/min to 200 °C- Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C[2] |
| Quadrupole Temp. | 150 °C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Scan Range | 50-350 m/z |
| Data Analysis | Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurity identification is achieved by comparing mass spectra against a reference library (e.g., NIST).[2] |
Data Presentation: Comparative Analysis
The following table summarizes the expected analytical results for this compound and its common alternatives or impurities under the specified GC-MS conditions. Positional isomers like the meta- (1,3-) and para- (1,4-) substituted compounds will exhibit nearly identical mass spectra but can be separated chromatographically due to slight differences in their boiling points and interaction with the stationary phase.
Table 1: GC-MS Data for this compound and Related Compounds
| Compound | Expected Retention Time (min) | Key m/z Fragments | Representative Purity (%) |
| This compound | ~10.2 | 197, 199, 212, 214[3] | >99.0 |
| 1-Bromo-4-tert-butylbenzene | ~10.5 | 197, 199, 212, 214[4] | <0.5 |
| 1,3-Dibromo-5-tert-butylbenzene | ~12.8 | 275, 277, 290, 292 | <0.2 |
| tert-Butylbenzene (Starting Material) | ~6.5 | 119, 134 | <0.1 |
Note: Retention times are estimates and can vary based on the specific instrument and conditions. Mass fragments are based on the expected isotopic pattern for bromine-containing compounds.
Table 2: Performance Comparison of GC-MS for Isomeric Purity Analysis
| Parameter | Performance Characteristic |
| Principle | Separation based on volatility and interaction with the stationary phase, followed by mass-based identification. |
| Resolution | High-resolution capillary GC columns provide excellent separation of positional isomers.[5] |
| Specificity | Mass spectral data provides high confidence in peak identification and differentiation from co-eluting impurities. |
| Limit of Detection | Typically in the low ppm range, allowing for sensitive detection of trace impurities. |
| Quantification | Purity is calculated based on relative peak areas (Area %), providing reliable quantitative results. |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for identifying impurities using GC-MS.
Caption: Experimental workflow for GC-MS purity assessment.
Caption: Logic for impurity identification and purity calculation.
References
- 1. 3972-64-3 Cas No. | 1-Bromo-3-(tert-butyl)benzene | Apollo [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H13Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Assay of 1-Bromo-3-tert-butylbenzene: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical reagents is a cornerstone of reliable and reproducible research, particularly within the pharmaceutical and fine chemical industries. 1-Bromo-3-tert-butylbenzene, a key building block in organic synthesis, requires precise purity assessment to ensure the quality and integrity of downstream products. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the assay of this compound, supported by illustrative experimental data and detailed protocols.
Data Presentation: Quantitative Purity Analysis
The following table summarizes hypothetical, yet typical, quantitative purity data for a single batch of this compound obtained by qNMR, HPLC, and GC. This data illustrates the expected outcomes from each technique, reflecting their inherent principles and sensitivities.
| Parameter | Quantitative NMR (qNMR) | HPLC (UV, 254 nm) | Gas Chromatography (GC-FID) |
| Assay Value (% w/w) | 99.1% | 99.7% | >98.0% |
| Relative Standard Deviation (RSD) | 0.15% | 0.45% | 0.30% |
| Principle of Quantification | Absolute (Primary Ratio Method) | Relative (External Standard) | Relative (Area Percent) |
| Reference Standard | Certified Internal Standard (e.g., Maleic Anhydride) | Certified this compound | Not Required for Area % |
| Key Advantages | High precision and accuracy; structural confirmation. | High sensitivity and resolution for UV-active impurities. | Excellent for volatile impurities. |
| Key Limitations | Lower sensitivity for trace impurities. | Requires a reference standard of the analyte. | Potential for thermal degradation of analytes. |
Experimental Protocols
Detailed methodologies for the qNMR, HPLC, and GC assays are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
Quantitative NMR (qNMR) Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
Analytical Balance (readable to 0.01 mg)
-
Volumetric Flasks and Pipettes
-
NMR Tubes (5 mm)
Materials:
-
This compound sample
-
Internal Standard (IS): Maleic Anhydride (B1165640) (certified purity ≥ 99.5%)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of Maleic Anhydride into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial until the sample and internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse Angle: 90°
-
Acquisition Time: ≥ 3 seconds
-
Relaxation Delay (d1): 30 seconds (at least 5 times the longest T₁ of the signals of interest)
-
Number of Scans: 8 to 16
-
Spectral Width: -2 to 12 ppm
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., the singlet of the tert-butyl protons at ~1.3 ppm) and a signal from the internal standard (the singlet of the vinyl protons of maleic anhydride at ~7.1 ppm).
-
Calculate the purity of this compound using the following equation:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
HPLC Protocol
Objective: To determine the purity of this compound by HPLC with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical Balance
-
Volumetric Flasks and Pipettes
Materials:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to prepare a 1 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.
-
Sample Solution: Prepare a sample solution of this compound at approximately 0.1 mg/mL in the mobile phase.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
Identify the peak for this compound in the sample chromatogram based on the retention time of the standard.
-
Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
-
Gas Chromatography (GC) Protocol
Objective: To assess the purity of this compound by GC with Flame Ionization Detection (FID).
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and FID
-
Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm)
-
Analytical Balance
-
Volumetric Flasks and Pipettes
Materials:
-
This compound sample
-
Dichloromethane (GC grade)
Procedure:
-
GC Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Split Ratio: 50:1
-
-
Sample Preparation:
-
Prepare a sample solution of approximately 1 mg/mL of this compound in dichloromethane.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Record the chromatogram.
-
Determine the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Visualizations
Experimental Workflow for qNMR Assay
Caption: Workflow for the qNMR assay of this compound.
Logical Comparison of Analytical Methods
Caption: Comparison of key attributes for qNMR, HPLC, and GC methods.
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 1-Bromo-3-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of sterically hindered aryl halides is a critical endeavor in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. 1-Bromo-3-tert-butylbenzene serves as a valuable, yet challenging, substrate due to the steric bulk of the tert-butyl group, which can significantly influence the efficiency of palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst, encompassing the palladium precursor and, crucially, the ancillary ligand, is paramount to achieving high yields and reaction efficiency. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions with this compound, supported by experimental data from the scientific literature.
Catalytic Performance: A Quantitative Comparison
The following tables summarize the performance of different palladium catalyst systems in the four major classes of cross-coupling reactions with this compound. The data has been compiled to facilitate a direct comparison of catalyst efficiency under various conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For sterically hindered substrates like this compound, the selection of a bulky and electron-rich phosphine (B1218219) ligand is often critical.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 1 |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 3 |
| PEPPSI-IPr | Phenylboronic acid | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 0.5 |
Table 1: Comparative performance of palladium catalysts in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Data is representative of typical outcomes for sterically hindered aryl bromides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The steric hindrance of this compound necessitates the use of specialized, bulky phosphine ligands to facilitate the C-N bond formation.[1][2]
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| [Pd(allyl)Cl]₂ / XPhos | Aniline | NaOtBu | Toluene | 100 | 24 | 96 | 1 (Pd) / 2 (ligand) |
| [Pd(allyl)Cl]₂ / RuPhos | Aniline | NaOtBu | Toluene | 100 | 24 | 96 | 1 (Pd) / 2 (ligand) |
| Pd₂(dba)₃ / t-BuXPhos | Morpholine | NaOtBu | Toluene | 80 | 18 | 92 | 1 (Pd) / 2 (ligand) |
Table 2: Comparative performance of palladium catalysts in the Buchwald-Hartwig amination of this compound.[1][2]
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. The efficiency of this reaction with sterically hindered aryl bromides is highly dependent on the catalyst system and reaction conditions.[3]
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / P(o-tol)₃ | Styrene | Et₃N | DMF | 120 | 16 | 88 | 2 |
| Pd(OAc)₂ / PPh₃ | n-Butyl acrylate | NaOAc | DMF | 140 | 24 | 75 | 1 |
| Herrmann's Catalyst | Styrene | Na₂CO₃ | NMP | 130 | 6 | 94 | 0.1 |
Table 3: Representative performance of palladium catalysts in the Heck reaction of this compound.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[4]
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| [DTBNpP]Pd(crotyl)Cl | Phenylacetylene | TMP | DMSO | rt | 1.5 | 97 | 2.5 |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | rt | 6 | 90 | 2 (Pd) / 4 (CuI) |
| Pd(OAc)₂ / DPEPhos | Phenylacetylene | Cs₂CO₃ | DMSO | 120 | 12 | 96 | 5 |
Table 4: Comparative performance of palladium catalysts in the Sonogashira coupling of this compound with phenylacetylene.[4]
Experimental Protocols
Below are representative experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. These should be regarded as general starting points and may require optimization for specific applications.
General Procedure for Suzuki-Miyaura Coupling
In an inert atmosphere glovebox, a reaction vial is charged with this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and the phosphine ligand (e.g., SPhos, 0.02 mmol) are added, followed by the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, 5 mL). The vial is sealed and heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.005 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., toluene, 5 mL) are then added. The reaction mixture is heated to the specified temperature and stirred for the designated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography.[2]
General Procedure for Heck Reaction
A sealed tube is charged with this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., P(o-tol)₃, 0.04 mmol), and the base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL). The mixture is degassed by several freeze-pump-thaw cycles and then heated to the specified temperature for the indicated duration. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.[5]
General Procedure for Sonogashira Coupling (Copper-Free)
To a dry Schlenk flask under an argon atmosphere are added this compound (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.025 mmol), and the base (e.g., TMP, 2.0 mmol) in an anhydrous solvent (e.g., DMSO, 5 mL). The reaction mixture is stirred at room temperature for the specified time. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[4]
Signaling Pathways and Experimental Workflows
A generalized workflow for a palladium-catalyzed cross-coupling reaction is depicted below. The catalytic cycle illustrates the key steps of oxidative addition, transmetalation (for Suzuki, and Sonogashira with a copper co-catalyst) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The selection of an optimal palladium catalyst system is a multifaceted decision that depends on the specific cross-coupling reaction, the nature of the coupling partners, and the desired reaction conditions. For the sterically encumbered this compound, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes generally provide superior results by facilitating the key steps of the catalytic cycle. This guide serves as a foundational resource to aid researchers in navigating the catalyst landscape for the effective functionalization of this challenging substrate.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Reactivity Analysis of 1-Bromo-3-tert-butylbenzene in Cross-Coupling Reactions
This guide provides a detailed comparison of the reactivity of 1-Bromo-3-tert-butylbenzene with other representative aryl bromides in several common palladium- and copper-catalyzed cross-coupling reactions. The analysis is grounded in the fundamental principles of electronic effects and steric hindrance, supported by comparative data and generalized experimental protocols.
Introduction to Aryl Bromide Reactivity
The reactivity of aryl bromides in cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This reactivity is primarily governed by two factors:
-
Electronic Effects: The nature of the substituents on the aromatic ring influences the electron density of the carbon-bromine (C-Br) bond. Electron-withdrawing groups (EWGs) decrease the electron density, making the carbon atom more electrophilic and generally accelerating the rate-determining oxidative addition step in many palladium-catalyzed cycles. Conversely, electron-donating groups (EDGs) increase electron density and slow this step.
-
Steric Hindrance: Bulky substituents, particularly in the ortho positions relative to the bromine atom, can physically obstruct the approach of the metal catalyst, thereby decreasing the reaction rate.
This compound presents an interesting case where the bulky tert-butyl group is in the meta position. This placement minimizes direct steric hindrance at the reaction site while exerting a weak electron-donating effect on the aromatic ring.
Electronic and Steric Profile of this compound
The tert-butyl group influences the reactivity of the aryl bromide through two main effects:
-
Inductive Effect: The tert-butyl group is weakly electron-donating through sigma bonds. This effect slightly increases the electron density of the aromatic ring.[1]
-
Hyperconjugation: Carbon-carbon hyperconjugation can also contribute to its electron-donating nature, although this effect is generally considered small.[1]
Positioned at the meta position, the tert-butyl group's electronic influence on the C-Br bond is modest and does not significantly activate or deactivate the molecule compared to unsubstituted bromobenzene (B47551). Crucially, its location avoids the significant steric hindrance that would be present in its ortho-substituted isomer, 1-bromo-2-tert-butylbenzene.[2][3]
Comparative Reactivity Data
The following tables summarize the expected relative reactivity and relevant physical data for this compound compared to other common aryl bromides.
Table 1: Relative Reactivity in Common Cross-Coupling Reactions
| Aryl Bromide | Substituent Effect | Suzuki-Miyaura | Buchwald-Hartwig | Sonogashira | Grignard Formation | Key Factors Influencing Reactivity |
| 4-Bromonitrobenzene | Strong EWG (-NO₂) | Very High | Very High | Very High | Difficult | Electron-deficient ring strongly favors oxidative addition. |
| 4-Bromobenzonitrile | Moderate EWG (-CN) | High | High | High | Moderate | Electron-withdrawing group activates the C-Br bond. |
| Bromobenzene | None (Reference) | Moderate | Moderate | Moderate | Readily Formed | Baseline reactivity for comparison. |
| This compound | Weak EDG (meta) | Moderate | Moderate | Moderate | Readily Formed | Weak electron-donating effect, minimal steric hindrance. |
| 4-Bromoanisole | Moderate EDG (-OCH₃) | Low | Low | Low | Readily Formed | Electron-rich ring disfavors oxidative addition. |
| 1-Bromo-2-tert-butylbenzene | Weak EDG (ortho) | Very Low | Very Low | Very Low | Difficult | Severe steric hindrance from the ortho tert-butyl group.[2][3] |
Note: Reactivity is estimated based on established principles of electronic and steric effects in cross-coupling reactions.[4][5][6][7]
Table 2: Carbon-Bromine Bond Dissociation Energies (BDEs)
| Compound | C-Br BDE (kcal/mol) | Comments |
| (CH₃)₃C-Br (tert-Butyl bromide) | 65 | Reference for a tertiary alkyl bromide. |
| CH₃CH₂-Br (Ethyl bromide) | 68 | Reference for a primary alkyl bromide. |
| CH₃-Br (Methyl bromide) | 70 | Reference for a methyl halide. |
| Aryl-Br (Typical) | ~71-83 | The C(sp²)-Br bond is generally stronger than C(sp³)-Br bonds in alkyl bromides. BDE is influenced by ring substituents.[8][9] |
Note: A lower BDE can facilitate reactions where C-Br bond cleavage is rate-limiting, such as Grignard reagent formation.[10] However, in many Pd-catalyzed cycles, the oxidative addition step is more sensitive to the electronic properties of the aryl group.
Mandatory Visualizations
The following diagrams illustrate key reaction mechanisms and workflows relevant to the reactivity of aryl bromides.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[12][13]
Caption: A generalized experimental workflow for a typical cross-coupling reaction.[5]
Detailed Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Researchers should optimize conditions for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
-
Objective: To couple an aryl bromide with an arylboronic acid.
-
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Water (0.5 mL)
-
Schlenk tube or microwave vial, magnetic stirrer, heating block, inert gas supply (Argon or Nitrogen).
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add Pd(OAc)₂ and SPhos to the tube under a positive flow of inert gas.
-
Add the anhydrous dioxane and water via syringe.
-
Seal the tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[5][14]
-
Protocol 2: Buchwald-Hartwig Amination
-
Objective: To couple an aryl bromide with a primary or secondary amine.
-
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (B28343) (5 mL)
-
Schlenk tube, magnetic stirrer, heating block, inert gas supply.
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox (if used), and add anhydrous toluene followed by the amine via syringe.
-
Place the sealed tube in a preheated heating block at 100-110 °C.
-
Stir the reaction for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the mixture to room temperature and pass it through a short plug of celite, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.[13][15]
-
Conclusion
The reactivity of this compound is comparable to that of unsubstituted bromobenzene in common cross-coupling reactions. Its weak electron-donating tert-butyl group has a minor deactivating effect on the rate-determining oxidative addition step in palladium-catalyzed reactions. However, the meta position of this bulky group ensures that steric hindrance at the reaction center is not a significant impediment. Therefore, this compound serves as a reliable substrate that can be expected to undergo Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under standard conditions with moderate efficiency, outperforming sterically hindered analogs like 1-bromo-2-tert-butylbenzene and electron-rich substrates, but reacting slower than electron-poor aryl bromides.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
Validation of a synthetic route to a derivative of 1-Bromo-3-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of two synthetic routes to 1-bromo-3-tert-butyl-5-nitrobenzene, a derivative of 1-bromo-3-tert-butylbenzene. The performance of each route is objectively compared, supported by experimental data and detailed methodologies. This document is intended to aid researchers in selecting the most efficient pathway for the synthesis of this and structurally related compounds, which are of interest in medicinal chemistry, particularly as intermediates for pharmacologically active molecules.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for obtaining 1-bromo-3-tert-butyl-5-nitrobenzene are presented and contrasted. Route A involves the initial synthesis of the core structure, this compound, followed by electrophilic nitration. Route B employs an alternative sequence, starting with the bromination of nitrobenzene (B124822) to form m-bromonitrobenzene, followed by a Friedel-Crafts tert-butylation.
A summary of the key quantitative data for each route is presented in the table below for ease of comparison.
| Parameter | Route A: Late-Stage Nitration | Route B: Early-Stage Bromination and Nitration |
| Starting Materials | 2-Bromo-4-tert-butylaniline (B10114) | Nitrobenzene |
| Key Intermediates | This compound | m-Bromonitrobenzene |
| Overall Yield | ~70-75% (estimated) | ~45-55% (estimated) |
| Number of Steps | 2 | 2 |
| Key Advantages | High yield in the formation of the core intermediate. | Utilizes readily available and inexpensive starting material. |
| Key Disadvantages | The starting aniline (B41778) may be less readily available. | Lower overall yield, potential for isomeric impurities. |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route A: Late-Stage Nitration
This route prioritizes the high-yield synthesis of the this compound intermediate, which is then subjected to nitration.
Step 1: Synthesis of this compound
This procedure follows a hydrodediazoniation protocol starting from 2-bromo-4-tert-butylaniline.
-
Materials: 2-bromo-4-tert-butylaniline, concentrated sulfuric acid, acetic acid, sodium nitrite (B80452), ferrous sulfate (B86663) heptahydrate, N,N-dimethylformamide (DMF), dichloromethane (B109758), aqueous sodium carbonate, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 2-bromo-4-tert-butylaniline (22.43 g, 98 mmol) in acetic acid (160 mL), add concentrated sulfuric acid (10 mL, 188 mmol).
-
Cool the solution in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (9 g, 130 mmol) in water (40 mL) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Add the resulting diazonium salt solution to a stirred mixture of ferrous sulfate heptahydrate (32 g, 115 mmol) in DMF (300 mL).
-
Dilute the mixture with water (1.25 L) and extract with dichloromethane.
-
Wash the combined organic layers with aqueous sodium carbonate and water, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by vacuum distillation to yield this compound.
-
-
Yield: Approximately 84%.[1]
-
Characterization Data (¹H NMR, 400 MHz, CDCl₃): δ 7.51 (t, J = 1.9 Hz, 1H), 7.33-7.29 (m, 2H), 7.17 (t, J = 7.9 Hz, 1H), 1.31 (s, 9H).[1]
Step 2: Nitration of this compound
This step introduces the nitro group at the C5 position.
-
Materials: this compound, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add this compound to the cooled sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Expected Yield: ~85-90%.
Route B: Early-Stage Bromination and Nitration
This approach begins with the functionalization of nitrobenzene, a more readily available starting material.
Step 1: Synthesis of m-Bromonitrobenzene
This is achieved through the electrophilic bromination of nitrobenzene.
-
Materials: Nitrobenzene, iron powder, bromine, sodium bisulfite solution.
-
Procedure:
-
In a flask equipped with a stirrer, condenser, and dropping funnel, heat nitrobenzene (430 g, 3.5 moles) to 135-145 °C in an oil bath.
-
Add iron powder (8 g) to the stirred nitrobenzene.
-
Add bromine (180 cc, 3.5 moles) dropwise at a rate that prevents bromine vapors from escaping the condenser. The addition is typically done in portions, with additional iron powder added with each portion of bromine.
-
After the addition is complete, continue to stir and heat for an additional hour.
-
Pour the reaction mixture into water containing sodium bisulfite solution to neutralize any excess bromine.
-
Purify the product by steam distillation. The crude product solidifies upon cooling.
-
-
Yield: 60-75%.[1]
Step 2: Friedel-Crafts tert-Butylation of m-Bromonitrobenzene
This step introduces the tert-butyl group.
-
Materials: m-Bromonitrobenzene, tert-butyl chloride or tert-butanol (B103910), a Lewis acid catalyst (e.g., aluminum chloride or iron(III) chloride), a suitable solvent (e.g., dichloromethane or carbon disulfide).
-
Procedure:
-
Dissolve m-bromonitrobenzene in the chosen solvent and cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst portion-wise with stirring.
-
Add tert-butyl chloride or tert-butanol dropwise to the reaction mixture.
-
Allow the reaction to stir at low temperature for several hours, monitoring the progress by TLC or GC.
-
Quench the reaction by carefully pouring it into a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the product by column chromatography to separate the desired product from any isomeric byproducts.
-
-
Expected Yield: ~75-85%.
Visualizing the Synthetic Pathways and Biological Context
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the synthetic workflows and a relevant biological signaling pathway where derivatives of this class of compounds may act.
Caption: Workflow for Synthetic Route A.
Caption: Workflow for Synthetic Route B.
Derivatives of this compound are being investigated for their potential biological activities. Notably, synthetic cannabinoids bearing a tert-butylphenyl moiety have been shown to act as agonists at cannabinoid receptors (CB1 and CB2). The following diagram illustrates the canonical signaling pathway activated by these receptors.
Caption: Cannabinoid Receptor Signaling Pathway.
Conclusion
The validation of these two synthetic routes provides researchers with a clear comparison of methodologies for the preparation of 1-bromo-3-tert-butyl-5-nitrobenzene. Route A, featuring a late-stage nitration, offers a higher overall yield, contingent on the availability of the starting aniline. Conversely, Route B provides a viable alternative using more common starting materials, albeit with a likely lower overall yield and the potential for isomeric byproducts that necessitate careful purification. The choice between these routes will depend on factors such as the availability of starting materials, desired scale of the reaction, and the purification capabilities at hand. The biological context provided highlights the relevance of this class of molecules in the exploration of cannabinoid receptor modulation, a significant area of interest in drug discovery.
References
Characterization of Byproducts in Reactions of 1-Bromo-3-tert-butylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of byproducts generated during common reactions involving 1-bromo-3-tert-butylbenzene, a key intermediate in organic synthesis. Understanding and controlling the formation of these byproducts is critical for ensuring the purity of target molecules and the efficiency of synthetic routes. This document outlines the major byproducts, presents available quantitative data, and provides detailed experimental protocols for their characterization.
Byproduct Formation in Key Reactions
The synthesis and subsequent reactions of this compound can lead to the formation of several byproducts. The nature and quantity of these impurities are highly dependent on the reaction type and conditions.
Electrophilic Bromination of tert-Butylbenzene (B1681246)
Table 1: Isomer Distribution in the Bromination of tert-Butylbenzene
| Reagent/Conditions | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Other Byproducts (%) |
| Br₂ in 85% Acetic Acid (non-catalytic) | 1.20 | 1.47 | 97.3 | - |
| Hypobromous Acid in 50% Aqueous Dioxan | 37.7 | 7.2 | 53.2 | 1.9 (Bromobenzene)[1] |
Data from the bromination of tert-butylbenzene serves as a model for potential side reactions.
Further bromination of this compound or related starting materials like 1,3,5-tri-tert-butylbenzene (B73737) can also lead to di-substituted products. For instance, the bromination of 1,3,5-tri-tert-butylbenzene can yield a di-bromo substituted product in quantities of 3% or more.[2]
Grignard Reagent Formation and Subsequent Reactions
The preparation of the Grignard reagent from this compound is a common step for introducing the 3-tert-butylphenyl moiety. A significant byproduct of this reaction is the homocoupling product, 3,3'-di-tert-butylbiphenyl, formed via a Wurtz-type reaction.
Table 2: Common Byproducts in the Grignard Reaction of this compound
| Byproduct | Formation Pathway |
| 3,3'-Di-tert-butylbiphenyl | Homocoupling of two 3-tert-butylphenyl radicals or reaction between the Grignard reagent and unreacted this compound. |
| tert-Butylbenzene | Protonation of the Grignard reagent by trace amounts of water or other protic sources. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This compound is a common substrate in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. Several side reactions can compete with the desired cross-coupling, leading to impurities.
Table 3: Common Byproducts in the Suzuki-Miyaura Coupling of this compound
| Byproduct | Formation Pathway |
| 3,3'-Di-tert-butylbiphenyl | Homocoupling of the this compound substrate. |
| Biaryl of Boronic Acid | Homocoupling of the boronic acid reagent. |
| tert-Butylbenzene | Dehalogenation of the this compound substrate. |
| Protodeboronated Arene | Protonolysis of the boronic acid reagent. |
The steric hindrance from the tert-butyl group can be a factor in these reactions, and strategies to mitigate this include careful selection of polar aprotic solvents and bulky catalyst ligands.[3]
Experimental Protocols
The following are generalized protocols for the characterization and quantification of byproducts. Researchers should optimize these methods for their specific reaction mixtures.
Protocol for GC-MS Analysis of Reaction Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile byproducts.
1. Sample Preparation:
-
Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Dilute the quenched aliquot with a suitable solvent (e.g., diethyl ether, ethyl acetate) to a final volume of approximately 1.5 mL in a GC vial.[4]
2. GC-MS Conditions (General):
-
Injector: Split/splitless, 250 °C.
-
Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic isomers.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
3. Data Analysis:
-
Identify byproducts by comparing their mass spectra with libraries (e.g., NIST) and their retention times with authentic standards if available.
-
Quantify the relative amounts of byproducts by integrating the peak areas of the total ion chromatogram (TIC).
Protocol for Quantitative ¹H NMR Analysis
Quantitative ¹H NMR (qNMR) can be used to determine the purity of the main product and quantify major byproducts, especially isomers.
1. Sample Preparation:
-
Accurately weigh a sample of the crude product (e.g., 10-20 mg).
-
Add a known amount of an internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) with a resonance that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
2. ¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.
-
Acquire the spectrum with a 90° pulse.
3. Data Analysis:
-
Integrate the signals corresponding to the product, known byproducts, and the internal standard.
-
Calculate the purity and byproduct concentration based on the integral values, the number of protons for each signal, and the known amount of the internal standard. Absolute quantitative ¹H NMR is an accepted method for determining compound purity to >95%.[5]
Visualizing Reaction and Analysis Workflows
The following diagrams illustrate the logical flow of the discussed reactions and a general workflow for byproduct analysis.
Caption: Byproduct formation pathways in common reactions of this compound.
Caption: General workflow for the characterization and quantification of byproducts.
References
- 1. Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C | CoLab [colab.ws]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. 1-Bromo-3-(tert-butyl)-5-iodobenzene|CAS 186772-43-0 [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity Analysis of 1-Bromo-3-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isomeric purity is a critical aspect of chemical analysis in the pharmaceutical and chemical industries. For a compound such as 1-bromo-3-tert-butylbenzene, which is often synthesized alongside its isomers, 1-bromo-2-tert-butylbenzene and 1-bromo-4-tert-butylbenzene, a robust and reliable analytical method for quantifying these closely related structures is paramount. The presence of positional isomers can significantly impact the physicochemical properties, reactivity, and toxicological profile of a substance.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of this compound. We will explore the methodologies of Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide presents proposed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific analytical needs.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on several factors, including the volatility and thermal stability of the isomers, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of bromo-tert-butylbenzene isomers.
| Parameter | Gas Chromatography (GC-MS/FID) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality between the integrated signal area and the number of atomic nuclei. |
| Applicability | Ideal for volatile and thermally stable compounds like bromo-tert-butylbenzene isomers. | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Applicable to any soluble compound with unique NMR signals for each isomer. |
| Selectivity | High, especially with high-resolution capillary columns. MS provides definitive identification. | Good to excellent, dependent on column chemistry and mobile phase composition. | Excellent, as it relies on distinct chemical shifts for each isomer. |
| Sensitivity | High (ppm to ppb level), particularly with MS detection in Selected Ion Monitoring (SIM) mode. | Moderate to high (ppm level), dependent on the chromophore and detector. | Lower sensitivity (typically requires mg quantities). |
| Quantification | Excellent with FID, good with MS using appropriate internal standards. | Excellent with UV or other suitable detectors and proper calibration. | Highly accurate and precise, as it is a primary ratio method. |
| Sample Throughput | High, with typical run times of 15-30 minutes. | Moderate, with typical run times of 10-25 minutes. | Lower, due to longer acquisition times for high precision. |
| Development Effort | Moderate, requires optimization of temperature programs and column selection. | Moderate to high, requires scouting of columns and mobile phases. | Moderate, requires selection of appropriate solvent and internal standard. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results. The following are proposed experimental protocols for the analysis of this compound and its isomers.
Gas Chromatography (GC-MS/FID) Protocol
Gas chromatography is a powerful technique for separating volatile isomeric compounds. A non-polar or medium-polarity capillary column is generally effective for the separation of substituted benzene (B151609) isomers.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent 5% phenyl-methylpolysiloxane).
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
FID Temperature (if used): 280 °C
-
MS Transfer Line Temperature (if used): 280 °C
-
MS Ion Source Temperature (if used): 230 °C
-
MS Quadrupole Temperature (if used): 150 °C
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Scan Range: m/z 50-300
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL. Further dilute as necessary to be within the linear range of the detector.
Quantification: For GC-FID, quantification is typically performed using area percent normalization, assuming similar response factors for the isomers. For higher accuracy, an internal standard can be used. For GC-MS, quantification can be achieved by integrating the peak areas of specific ions for each isomer.
High-Performance Liquid Chromatography (HPLC) Protocol
Reversed-phase HPLC is a versatile technique for separating positional isomers based on subtle differences in their hydrophobicity and interaction with the stationary phase.[1]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water.
-
Start with 60% ACN / 40% Water
-
Linear gradient to 90% ACN / 10% Water over 15 minutes
-
Hold at 90% ACN for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as bromo-tert-butylbenzene lacks a strong chromophore in the higher UV range).
-
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Quantification: Purity is determined by area percent normalization from the chromatogram. For improved accuracy, a calibration curve can be constructed using reference standards of each isomer if available.
Quantitative NMR (qNMR) Protocol
qNMR is a primary analytical method that provides a direct measurement of the molar ratio of compounds in a mixture without the need for identical reference standards for each component.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which the sample and an internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1 relaxation time).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent and dissolve completely.
Data Processing and Quantification:
-
Acquire the 1H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved, non-overlapping signals corresponding to each isomer and the internal standard. The tert-butyl protons, appearing as singlets, are often ideal for integration.[2]
-
The molar ratio of the isomers can be calculated directly from the ratio of their integral values, normalized by the number of protons contributing to each signal. The absolute purity can be determined by comparing the analyte integrals to the integral of the known amount of the internal standard.
Workflow and Decision Making
The selection of an appropriate analytical method involves a logical workflow. The following diagram illustrates a decision-making process for the isomeric purity analysis of this compound.
Logical Relationships in Method Validation
Once a method is chosen and developed, it must be validated to ensure it is fit for its intended purpose. The following diagram illustrates the key parameters that are interconnected in the validation of an analytical method for isomeric purity.
References
A Comparative Guide to the Reaction Yields of 1-Bromo-3-tert-butylbenzene in Key Cross-Coupling and Grignard Reactions
For researchers, scientists, and drug development professionals, 1-bromo-3-tert-butylbenzene is a valuable aryl halide intermediate. Its sterically hindered tert-butyl group influences reactivity and provides a key structural motif in the synthesis of complex organic molecules, pharmaceuticals, and materials. This guide provides a comparative analysis of its performance in several cornerstone synthetic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Grignard reagent formation. The data presented is supported by experimental protocols to aid in reaction planning and optimization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[1] It typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[2] For substrates like this compound, the choice of catalyst, ligand, and base is crucial for achieving high yields, especially when coupling with various arylboronic acids.[1][3] The reaction is tolerant of a wide range of functional groups and can often be performed under aqueous conditions.[2]
Comparison of Reaction Yields
| Coupling Partner | Catalyst System | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2M aq.) | n-Propanol | Reflux | 1 | ~64-96% (typical) |
| 4-Vinylphenylboronic acid | G-COOH-Pd catalyst | K₂CO₃ | H₂O/THF | 80 | 24 | ~95% (analogous) |
| 4-Fluorophenylboronic acid | Pd₂ (dba)₃ / P(t-Bu)₃ | KF·2H₂O | THF | RT | 18 | ~98% (analogous) |
Yields are based on representative or analogous reactions and may vary based on specific conditions and scale.[3][4]
Experimental Protocol: Synthesis of 3-tert-Butyl-1,1'-biphenyl
This protocol is adapted from standard procedures for Suzuki-Miyaura couplings of bromoarenes with phenylboronic acid.[4]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.05 mmol) in 8 mL of 95% ethanol (B145695) with magnetic stirring.
-
Catalyst Addition: Add a palladium catalyst solution, such as one prepared from palladium acetate (B1210297) (1-2 mol%) and triphenylphosphine (B44618) (2-4 mol%).
-
Base Addition: Add 2 mL of a 1 M aqueous potassium hydroxide (B78521) or 2 M sodium carbonate solution.
-
Reaction: Stir the mixture vigorously at room temperature for 25 minutes or until completion, as monitored by TLC.
-
Work-up: Upon completion, add 5 mL of ice-cold water to the flask to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Dissolve the crude product in dichloromethane (B109758) (DCM), dry the solution over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield the 3-tert-butyl-1,1'-biphenyl product. Further purification can be achieved by recrystallization.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[5][6] The reaction's success is highly dependent on the choice of a bulky, electron-rich phosphine (B1218219) ligand.[7][8] This transformation is a cornerstone of medicinal chemistry due to the prevalence of the aryl amine scaffold in pharmaceuticals.[9]
Comparison of Reaction Yields
| Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | 100 | 12-24 | ~95% (analogous) |
| Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 100 | 24 | ~68% (analogous) |
| Diphenylamine | Pd(OAc)₂ / TrixiePhos | NaOtBu | Toluene | 100 | 24 | >90% (analogous) |
Yields are based on representative or analogous reactions with other aryl bromides and may vary.[8][10]
Experimental Protocol: Synthesis of N-(3-tert-butylphenyl)aniline
This protocol is adapted from established procedures for the amination of electron-deficient aryl bromides.[8]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), Pd₂(dba)₃ (2 mol%), and a suitable ligand like XPhos (4 mol%).
-
Base Addition: Add sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add aniline (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to 100°C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination Pathway
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[11] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[12] This reaction is invaluable for creating internal alkynes, which are versatile intermediates in organic synthesis.[13]
Comparison of Reaction Yields
| Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene (B144264) | PdCl₂(CH₃CN)₂ / XPhos | Cs₂CO₃ | Acetonitrile (B52724) | 75 | 12 | ~60-80% (typical) |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | RT | 2-4 | High (general) |
| 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 18 | ~75% (analogous) |
Yields are based on representative or analogous reactions and may vary.[11][14][15]
Experimental Protocol: Synthesis of 1-(3-tert-butylphenyl)-2-phenylethyne
This protocol is based on modern, copper-free Sonogashira conditions.[14]
-
Reaction Setup: In a nitrogen-filled glovebox or Schlenk flask, combine this compound (1.0 mmol), PdCl₂(CH₃CN)₂ (3 mol%), and XPhos (6 mol%).
-
Base and Reagent Addition: Add cesium carbonate (Cs₂CO₃) (2.6 mmol). Add phenylacetylene (1.1 mmol) followed by anhydrous acetonitrile (6 mL).
-
Reaction: Seal the vessel and heat the mixture at 75°C with vigorous stirring for 12 hours or until completion is confirmed by TLC/GC-MS.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Sonogashira Coupling Workflow
Caption: Interconnected catalytic cycles in the Sonogashira coupling reaction.
Grignard Reagent Formation
The Grignard reaction involves an organomagnesium halide, which is a potent nucleophile and a strong base.[16] The formation of the Grignard reagent from this compound requires strictly anhydrous conditions to prevent quenching by water.[17] Once formed, (3-tert-butylphenyl)magnesium bromide can be used immediately in reactions with a wide range of electrophiles, such as aldehydes, ketones, and esters.[18]
Expected Yields
The yield of Grignard reagent formation is typically not isolated but determined by titration or, more commonly, assumed to be high before being used in a subsequent reaction.[19] The yield of the final product depends heavily on the electrophile and the reaction conditions. Wurtz coupling, where the Grignard reagent couples with unreacted aryl bromide, is a potential side reaction.[17]
| Electrophile | Expected Product Type | Typical Yield (%) |
| Acetone | Tertiary Alcohol | 60-80% |
| Benzaldehyde | Secondary Alcohol | 70-90% |
| Methyl Benzoate | Tertiary Alcohol | 50-70% |
Yields are based on standard Grignard reactions and can be highly variable.
Experimental Protocol: Preparation and Use of (3-tert-butylphenyl)magnesium bromide
This protocol outlines the in-situ preparation and subsequent reaction of the Grignard reagent.[16][17]
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dry.
-
Initiation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium. The reaction is initiated when the color of the iodine fades and the solvent begins to gently reflux.
-
Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature. The resulting gray, cloudy solution is the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution in an ice bath. Slowly add a solution of the electrophile (e.g., acetone, 1.0 equiv.) in anhydrous ether/THF.
-
Work-up: After the addition is complete and the reaction has subsided, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be purified by chromatography or recrystallization.
Grignard Reaction Workflow
Caption: A flowchart for the formation and subsequent reaction of a Grignard reagent.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 15. rsc.org [rsc.org]
- 16. community.wvu.edu [community.wvu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Personal protective equipment for handling 1-Bromo-3-tert-butylbenzene
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling 1-Bromo-3-tert-butylbenzene in a laboratory environment. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It can cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4] | To prevent skin contact, which can cause irritation.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a splash hazard.[4][5] | To protect against splashes that can cause serious eye irritation.[1][2] |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or suit is advised.[4][6] | To protect the skin from accidental contact and to prevent contamination of personal clothing.[4][6] |
| Respiratory Protection | All handling of this volatile compound should be performed in a well-ventilated area or under a chemical fume hood.[1][3][6] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4] | To prevent the inhalation of vapors, which can cause respiratory irritation.[1][2] |
Step-by-Step Handling and Experimental Protocol
Follow this workflow for the safe handling of this compound from receipt to disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available.
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation occurs or persists.[6][7] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give a glass of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] |
Chemical Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
In case of a spill, avoid breathing vapors and ensure the area is well-ventilated.[6] For major spills, it may be necessary to alert the appropriate emergency response team.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all residues and contaminated materials in a suitable, labeled, and sealed container.[6]
-
Disposal: Dispose of the waste through an authorized hazardous or special waste collection point, in accordance with all local, regional, and national regulations.[6][9][10] Do not dispose of it down the drain.[11]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃Br[1][2] |
| Molecular Weight | 213.11 g/mol [1][2] |
| Appearance | Colorless to light yellow or light orange clear liquid[1][9] |
| Boiling Point | 223 °C[9] |
| Flash Point | 81 °C[9] |
| Specific Gravity | 1.26 (20/20)[9] |
| Solubility in Water | Insoluble (2.8E-3 g/L at 25 °C)[1] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C10H13Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 1-Bromo-3-(tert-butyl)benzene | 3972-64-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
